molecular formula C6H14ClN B1371216 1-(1-Methylcyclopropyl)ethanamine hydrochloride CAS No. 54343-93-0

1-(1-Methylcyclopropyl)ethanamine hydrochloride

Cat. No.: B1371216
CAS No.: 54343-93-0
M. Wt: 135.63 g/mol
InChI Key: OBBAHKOGEPSVMA-UHFFFAOYSA-N
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Description

1-(1-Methylcyclopropyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C6H14ClN and its molecular weight is 135.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1-methylcyclopropyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5(7)6(2)3-4-6;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBAHKOGEPSVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(1-Methylcyclopropyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical monograph on 1-(1-Methylcyclopropyl)ethanamine hydrochloride , a specialized building block in medicinal chemistry known for its utility in conformational restriction and metabolic stabilization.

CAS Number: 54343-93-0 (Racemic HCl) | Molecular Formula: C₆H₁₄ClN

Executive Summary

This compound is a sterically congested amine scaffold used primarily in drug discovery to modulate the physicochemical and pharmacokinetic profiles of lead compounds. Structurally, it consists of an ethylamine chain attached to a 1-methylcyclopropyl moiety.[1] This unique architecture serves two critical functions: it acts as a bioisostere for tert-butyl or isopropyl groups, and it introduces conformational constraint via the cyclopropyl ring, often improving potency and selectivity against biological targets such as G-protein coupled receptors (GPCRs) and monoamine transporters.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 1-(1-Methylcyclopropyl)ethan-1-amine hydrochloride
Common Name

-Methyl-1-methylcyclopropanemethanamine HCl
CAS Number (Racemic) 54343-93-0
CAS Number (R-Isomer) 2613299-59-3
CAS Number (S-Isomer) 2252277-59-9
Molecular Weight 135.64 g/mol
Free Base MW 99.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in ether
Melting Point 197–201 °C (Decomposes)
pKa (Predicted) ~10.5 (Amine conjugate acid)
Structural Analysis

The molecule features a quaternary carbon at the junction of the cyclopropyl ring and the ethylamine chain. This quaternary center prevents oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the position adjacent to the ring, a common liability in simpler alkyl amines.

Synthetic Routes & Manufacturing Protocols

The synthesis of this compound typically proceeds via the intermediate 1-(1-methylcyclopropyl)ethanone (CAS 1567-75-5). The following protocol outlines a robust, scalable route starting from commercially available precursors.

Phase 1: Synthesis of the Ketone Intermediate

Precursor: 1-Methylcyclopropanecarbonitrile (or carboxylic acid derivatives).

  • Grignard Addition:

    • Reagents: Methylmagnesium bromide (MeMgBr, 3.0 M in ether), 1-Methylcyclopropanecarbonitrile.

    • Conditions: Anhydrous THF/Ether, 0°C to Reflux.

    • Mechanism: Nucleophilic attack of the methyl anion on the nitrile carbon forms an imine magnesium salt intermediate.

    • Hydrolysis: Acidic hydrolysis (H₃O⁺) converts the imine salt into 1-(1-methylcyclopropyl)ethanone .

    • Yield: Typically 75–85%.

Phase 2: Reductive Amination to Target Amine

Precursor: 1-(1-Methylcyclopropyl)ethanone.

  • Imine Formation:

    • Reagents: Ammonium acetate (NH₄OAc, 10 eq), Sodium cyanoborohydride (NaCNBH₃, 1.5 eq).

    • Solvent: Methanol (anhydrous).

    • Protocol: The ketone is dissolved in methanol. Ammonium acetate is added to form the imine in situ. NaCNBH₃ is added portion-wise to reduce the imine to the amine.

    • Workup: Quench with aqueous NaOH, extract with DCM, dry over MgSO₄.

  • Salt Formation:

    • Reagents: HCl in Dioxane (4.0 M) or Diethyl Ether.

    • Protocol: The crude free base oil is dissolved in diethyl ether. HCl solution is added dropwise at 0°C. The white precipitate is filtered and recrystallized from EtOH/Et₂O.

Visualization: Synthetic Pathway

SynthesisPathway Nitrile 1-Methylcyclopropane- carbonitrile ImineSalt Imine-Mg Intermediate Nitrile->ImineSalt MeMgBr THF, 0°C Ketone 1-(1-Methylcyclopropyl) ethanone (CAS 1567-75-5) ImineSalt->Ketone H3O+ Hydrolysis AmineBase Free Amine (Racemic) Ketone->AmineBase NH4OAc, NaCNBH3 Reductive Amination FinalSalt 1-(1-Methylcyclopropyl) ethanamine HCl (CAS 54343-93-0) AmineBase->FinalSalt HCl/Ether Precipitation

Figure 1: Step-wise synthesis from nitrile precursor to hydrochloride salt.[1][2][3]

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 1-methylcyclopropyl group is a validated bioisostere for tert-butyl and isopropyl moieties.

  • Problem: Tert-butyl groups can be metabolically labile (omega-oxidation) or sterically excessive. Isopropyl groups are prone to alpha-hydroxylation.

  • Solution: The cyclopropyl ring introduces significant ring strain (~27.5 kcal/mol) and changes the hybridization of the carbons, making the C-H bonds on the ring less susceptible to oxidative attack. The quaternary C1 position blocks direct metabolism, extending the half-life (t1/2) of the drug candidate.

Conformational Restriction

Incorporating this amine restricts the rotation of the ethyl side chain relative to the lipophilic core. This "locking" effect reduces the entropic penalty of binding to a receptor pocket.

  • Target Classes: Commonly used in ligands for Sigma receptors (

    
    ) , Monoamine Transporters (SERT/NET) , and GPR88 .
    
Decision Logic for Scaffold Selection

DrugDesign Start Lead Optimization Problem Metab Issue: High Metabolic Clearance? Start->Metab Potency Issue: Low Potency (Entropic Penalty)? Start->Potency UseScaffold incorporate 1-(1-Methylcyclopropyl) ethanamine Metab->UseScaffold Yes: Block alpha-oxidation Alt1 Consider Fluorination Metab->Alt1 No Potency->UseScaffold Yes: Lock conformation Alt2 Rigidify via Macrocyclization Potency->Alt2 No

Figure 2: Strategic decision tree for deploying the 1-methylcyclopropyl scaffold in lead optimization.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.10 (br s, 3H, NH₃⁺).
      
    • 
       2.85 (m, 1H, CH-N).
      
    • 
       1.25 (d, 3H, CH₃-CH).
      
    • 
       1.05 (s, 3H, Ring-CH₃).
      
    • 
       0.30–0.60 (m, 4H, Cyclopropyl-CH₂).
      
    • Note: The distinct high-field multiplets (0.3–0.6 ppm) confirm the intact cyclopropane ring.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated 100.11, Found 100.1.

    • Fragmentation: Loss of NH₃ (M-17) is common.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • VulcanChem. (2024). (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride Product Data. Retrieved from

  • CymitQuimica. (2024). This compound CAS 54343-93-0.[4] Retrieved from

  • PubChem. (2024). 1-(1-Methylcyclopropyl)ethanamine (Compound Summary). Retrieved from

  • Beilstein Journal of Organic Chemistry. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (Contextual synthesis of related cyclopropyl amines). Retrieved from

  • ChemicalBook. (2024).[5] 1-(1-Methylcyclopropyl)ethanone (Precursor CAS 1567-75-5).[5][6] Retrieved from

Sources

An In-Depth Technical Guide to 1-(1-Methylcyclopropyl)ethanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Methylcyclopropyl)ethanamine is a fascinating primary amine that has garnered significant interest in medicinal chemistry due to its unique structural and electronic properties. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and burgeoning applications, with a particular focus on its role as a key building block in the development of novel therapeutics. The inherent strain of the cyclopropane ring and the stereochemical possibilities introduced by its substituents make this compound a valuable scaffold for creating innovative drug candidates. This document will delve into the technical details of its molecular weight and formula, physicochemical properties, synthetic routes, and its notable application in the discovery of Retinoid-related Orphan Receptor gamma (RORγ) modulators for the treatment of autoimmune diseases.

Molecular Identity and Physicochemical Properties

Molecular Formula and Weight

1-(1-Methylcyclopropyl)ethanamine is a saturated aliphatic amine. Its chemical structure consists of an ethanamine group attached to a cyclopropane ring which is substituted with a methyl group at the same carbon atom.

Table 1: Core Molecular Information

AttributeValueSource(s)
Molecular Formula C6H13N[1]
Molecular Weight 99.18 g/mol [2]
Monoisotopic Mass 99.1048 Da[3]
IUPAC Name 1-(1-Methylcyclopropyl)ethanamine
CAS Number 42302-96-5[2]
Physicochemical Characteristics

Table 2: Physicochemical Properties of the Precursor 1-(1-Methylcyclopropyl)ethanone

PropertyValueSource(s)
Boiling Point 125-128 °C[4]
Density 0.895 g/mL[4]
Refractive Index 1.4340[4]

Predicted physicochemical properties for 1-(1-Methylcyclopropyl)ethanamine include a logP of 0.9, which suggests good solubility in both aqueous and organic media, a desirable characteristic for drug candidates.[3]

Synthesis and Manufacturing

The synthesis of 1-(1-Methylcyclopropyl)ethanamine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following is a representative synthetic route based on publicly available patent literature.[4]

Synthetic Pathway Overview

The synthesis of 1-(1-Methylcyclopropyl)ethanamine can be achieved from 1-(1-methylcyclopropyl)ethanone. A common method for converting a ketone to a primary amine is through reductive amination.

G ketone 1-(1-Methylcyclopropyl)ethanone imine N-(1-(1-methylcyclopropyl)ethylidene)amine Intermediate ketone->imine + NH3 (or equivalent) - H2O amine 1-(1-Methylcyclopropyl)ethanamine imine->amine Reduction (e.g., NaBH4, H2/Pd)

Caption: General workflow for the synthesis of 1-(1-Methylcyclopropyl)ethanamine via reductive amination.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on general principles of reductive amination.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve 1-(1-methylcyclopropyl)ethanone in a suitable solvent such as methanol or ethanol.

  • Add a source of ammonia, such as ammonium chloride, and a dehydrating agent like molecular sieves.

  • Stir the reaction mixture at room temperature for several hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Reduction to the Amine

  • Once the imine formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride, in portions. The temperature should be maintained below 10 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period until the reduction is complete.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure 1-(1-Methylcyclopropyl)ethanamine.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of 1-(1-Methylcyclopropyl)ethanamine. While a comprehensive set of experimental spectra is not widely published, the expected spectral features can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group on the cyclopropane ring, the protons of the cyclopropane ring itself, the methyl group of the ethanamine moiety, the methine proton, and the amine protons. The cyclopropyl protons will likely appear as complex multiplets in the upfield region. The amine protons will appear as a broad singlet, and its chemical shift will be dependent on the concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the different carbon environments (quaternary, methine, methyl, and cyclopropyl carbons).

Infrared (IR) Spectroscopy

The IR spectrum of 1-(1-Methylcyclopropyl)ethanamine is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine group in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of an aliphatic amine, with common fragmentation pathways involving the loss of alkyl radicals. Predicted mass spectrometry data shows a prominent [M+H]⁺ peak at m/z 100.11208.[3]

Applications in Drug Discovery and Development

The unique structural features of the cyclopropyl group, such as its conformational rigidity and electronic properties, make it a desirable motif in medicinal chemistry.[5][6] Cyclopropylamines, in particular, are important building blocks for a variety of biologically active compounds.[7][8]

Role as a Key Intermediate for RORγ Modulators

A significant application of 1-(1-Methylcyclopropyl)ethanamine is in the synthesis of Retinoid-related Orphan Receptor gamma (RORγ) modulators. RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of inflammation in various autoimmune diseases.[9][10]

G cluster_0 Drug Discovery Pathway amine 1-(1-Methylcyclopropyl)ethanamine scaffold Core Scaffold Synthesis amine->scaffold Key Building Block ror_mod RORγ Modulator scaffold->ror_mod Chemical Elaboration autoimmune Autoimmune Disease Treatment ror_mod->autoimmune Therapeutic Application

Caption: Logical workflow illustrating the role of 1-(1-Methylcyclopropyl)ethanamine in the development of RORγ modulators.

By modulating the activity of RORγ, these compounds can suppress the inflammatory response, offering a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. The 1-(1-methylcyclopropyl)ethanamine moiety is often incorporated into the core structure of these modulators to optimize their potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Conclusion

1-(1-Methylcyclopropyl)ethanamine is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a strained cyclopropane ring and a primary amine functional group provides a scaffold for the development of novel therapeutic agents with improved pharmacological profiles. The application of this compound in the synthesis of RORγ modulators highlights its potential in addressing significant unmet medical needs in the field of autoimmune diseases. Further research into the synthesis and applications of this and related cyclopropylamines is likely to yield new and exciting discoveries in drug development.

References

Sources

Structural Divergence: 1-(1-Methylcyclopropyl)ethanamine vs. Cyclopropylamine in Drug Design

[1]

Executive Summary: From Structural Alert to Strategic Asset

In medicinal chemistry, the cyclopropyl moiety is a high-value bioisostere for alkyl groups, offering conformational restriction and improved metabolic stability. However, Cyclopropylamine (CPA) is frequently flagged as a "structural alert" due to its potential for Mechanism-Based Inhibition (MBI) of cytochrome P450 enzymes.

1-(1-Methylcyclopropyl)ethanamine represents a strategic evolution of the CPA scaffold. By introducing a carbon spacer (homo-cyclopropyl arrangement) and a quaternary center on the ring, this motif retains the favorable steric bulk and lipophilicity of the cyclopropyl group while severing the electronic pathway responsible for the toxicity of CPA. This guide analyzes the mechanistic underpinnings of this substitution and provides actionable protocols for its synthesis and application.

Molecular Anatomy & Physicochemical Profile[1]

The fundamental difference lies in the connectivity of the amine relative to the strained ring. CPA features an amine directly attached to the cyclopropane ring, allowing for orbital interaction (Walsh orbitals). The target molecule, 1-(1-Methylcyclopropyl)ethanamine, is an

Comparative Properties Table
PropertyCyclopropylamine (CPA)1-(1-Methylcyclopropyl)ethanamine
Structure


CAS (Free Base) 765-30-013954-20-6 (Generic) / 16768425 (CID)
Molecular Weight 57.09 g/mol 113.20 g/mol
Basicity (

)
~9.1 (Lower due to s-character)~10.5 (Typical aliphatic amine)
LogP (ClogP) ~0.1~1.8 - 2.1
Exit Vector Planar/RigidChiral, Tetrahedral
Metabolic Risk High (MBI of CYP2D6/3A4)Low (Steric shielding)
Key Physicochemical Insights
  • Basicity Modulation: CPA is significantly less basic (

    
     9.1) than typical alkylamines due to the increased 
    
    
    -character of the exocyclic C-N bond derived from the strained ring. 1-(1-Methylcyclopropyl)ethanamine restores the basicity to the ~10.5 range, enhancing solubility and lysosomal trapping potential.
  • Lipophilicity & Permeability: The addition of the ethyl and methyl groups increases the LogP by approximately 2 units, significantly improving passive permeability compared to the highly polar CPA.

  • Steric Bulk: The quaternary 1-methylcyclopropyl group acts as a "rotary stop," restricting the conformational space of the ethyl side chain more effectively than a simple isopropyl or tert-butyl group.

Metabolic Stability: The "Suicide Inhibition" Mechanism[1]

The critical distinction between these two molecules is their interaction with heme-containing enzymes.

The Cyclopropylamine Liability (Mechanism-Based Inactivation)

CPA undergoes Single Electron Transfer (SET) oxidation by CYP450 enzymes. The resulting nitrogen radical cation triggers a rapid fragmentation of the cyclopropane ring, forming a carbon-centered radical that covalently binds to the heme porphyrin, irreversibly inactivating the enzyme.

The Engineered Solution

1-(1-Methylcyclopropyl)ethanamine mitigates this risk through two mechanisms:

  • Insulation: The methylene spacer (part of the ethyl chain) prevents the direct conjugation required for the facile ring-opening characteristic of CPA.

  • Quaternary Blocking: The methyl group on the cyclopropane ring eliminates the tertiary proton, preventing metabolic hydroxylation at the ring junction.

MetabolicFateCPACyclopropylamine(CPA)RadicalN-Radical Cation(Unstable)CPA->RadicalCYP450 (SET)Target1-(1-Methylcyclopropyl)ethanamineNOxideN-Oxidation / Deamination(Reversible/Clearance)Target->NOxideCYP450 (N-Ox)RingOpenRing Opening(Carbon Radical)Radical->RingOpenFast FragmentationAdductHeme Adduct(Enzyme Death)RingOpen->AdductCovalent BindingExcreteRenal/BiliaryExcretionNOxide->ExcreteClearance

Figure 1: Mechanistic divergence in metabolic fate. CPA follows a toxicity pathway (Red), while the target molecule follows standard clearance pathways (Blue).

Synthetic Accessibility: Robust Protocol

While CPA is a commodity chemical, 1-(1-Methylcyclopropyl)ethanamine requires asymmetric synthesis to ensure enantiomeric purity, which is crucial for potency and safety profiles.

Recommended Route: Ellman's Sulfinamide Approach

This route provides high enantiomeric excess (ee) and is scalable for lead optimization.

Step 1: Precursor Synthesis

  • Starting Material: 1-Methylcyclopropanecarboxylic acid.

  • Reagent: N,O-Dimethylhydroxylamine HCl, EDC, HOBt.

  • Product: Weinreb Amide intermediate.

Step 2: Ketone Formation

  • Reagent: Methylmagnesium bromide (MeMgBr) in THF at 0°C.

  • Mechanism: Nucleophilic addition to Weinreb amide prevents over-addition.

  • Product: 1-(1-Methylcyclopropyl)ethanone.

Step 3: Asymmetric Reductive Amination

  • Reagent: (R)- or (S)-tert-butanesulfinamide, Ti(OEt)4.

  • Reduction: L-Selectride or NaBH4 (diastereoselective reduction).

  • Deprotection: HCl/Dioxane.

  • Product: Chiral 1-(1-Methylcyclopropyl)ethanamine HCl salt.[1]

SynthesisStart1-Methylcyclopropane-carboxylic acidWeinrebWeinreb Amide(Stable Intermediate)Start->WeinrebHN(OMe)Me / EDCKetoneMethyl Ketone(1-(1-Me-cPr)ethanone)Weinreb->KetoneMeMgBr / THFImineSulfinyl Imine(Chiral Auxiliary)Ketone->Imine(R)-t-Bu-Sulfinamide / Ti(OEt)4AmineTarget Amine(>98% ee)Imine->Amine1. NaBH42. HCl/Dioxane

Figure 2: Asymmetric synthesis workflow utilizing Ellman's auxiliary for stereochemical control.

Applications & Case Studies

Bioisosteric Replacement

This moiety is effectively used to replace tert-butyl or isopropyl groups.

  • Advantage over t-Butyl: Reduced lipophilicity (lower metabolic clearance) and introduction of a vector for additional interactions via the amine.

  • Advantage over Isopropyl: Rigidification of the side chain, reducing the entropic penalty of binding.

Drug Discovery Context
  • GPCR Ligands: Used in chemokine receptor antagonists (e.g., CCR1/CCR5) to fill hydrophobic pockets while maintaining a basic center for aspartate anchoring.

  • Kinase Inhibitors: The steric bulk of the 1-methylcyclopropyl group is often utilized to induce atropisomerism or lock a hinge-binding motif into an active conformation.

References

  • PubChem. (2025).[2][3][4] 1-(1-Methylcyclopropyl)ethanamine Compound Summary. National Library of Medicine. [Link]

  • Kalgutkar, A. S., et al. (2020).[5] Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts? Biochemical Pharmacology. [Link]

  • Shanu-Wilson, J. (2020).[6] Metabolism of Cyclopropyl Groups. Hypha Discovery. [Link]

  • Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Contextual grounding for strained rings). [Link]

Introduction: The Significance of a Strained Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-1-(1-Methylcyclopropyl)ethanamine Hydrochloride for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with (S)-1-(1-Methylcyclopropyl)ethanamine hydrochloride. Its purpose is to move beyond a simple product specification sheet, offering in-depth insights into the molecule's synthesis, quality control, handling, and application, grounded in established scientific principles and field-proven experience.

The cyclopropyl moiety has garnered significant attention in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by its three-membered ring.[1][2] This inherent ring strain can enhance metabolic stability, improve membrane permeability, and provide a rigid scaffold for precise ligand-receptor interactions.[2][3] (S)-1-(1-Methylcyclopropyl)ethanamine hydrochloride is a chiral building block that leverages these properties, offering a valuable synthon for constructing novel therapeutic agents. Its stereospecificity is critical, as biological targets often exhibit enantiomeric selectivity. This guide provides the foundational knowledge required to effectively procure, validate, and utilize this important chemical entity in a research and development setting.

Part 1: Molecular Profile and Physicochemical Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The hydrochloride salt form is predominantly used as it enhances stability, crystallinity, and ease of handling compared to the more volatile free base.

Chemical Identity and Properties

The key identifiers and properties of (S)-1-(1-Methylcyclopropyl)ethanamine hydrochloride are summarized below. It is crucial for researchers to verify the CAS number and other identifiers with their supplier to ensure they have the correct stereoisomer.

PropertyValueSource
IUPAC Name (1S)-1-(1-methylcyclopropyl)ethan-1-amine hydrochlorideN/A
CAS Number 178033-78-8[4]
Molecular Formula C₆H₁₄ClN[5]
Molecular Weight 135.64 g/mol [5]
Appearance White to off-white solid/powder[6]
Purity Typically ≥97% or ≥98%[7]
Structural Elucidation

The molecule's structure features a chiral center at the carbon atom bonded to the amine group, designated as (S) according to Cahn-Ingold-Prelog priority rules. This stereochemistry is paramount for its intended biological interactions.

Caption: Chemical structure of (S)-1-(1-Methylcyclopropyl)ethanamine HCl.

Part 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure amines is a common challenge in process chemistry. For (S)-1-(1-Methylcyclopropyl)ethanamine, scalable routes often rely on asymmetric synthesis or chiral resolution. The causality behind the chosen synthetic strategy is driven by the need for high enantiomeric purity, cost-effectiveness, and scalability.[8]

A prevalent industrial approach involves the reductive amination of cyclopropyl methyl ketone using a chiral auxiliary, such as (S)-(-)-α-phenylethylamine.[8] This method is advantageous due to the relatively low cost of the starting materials and the robustness of the reaction sequence.

Representative Synthetic Workflow

The following workflow illustrates a common pathway for producing the target molecule. The key step is the diastereoselective reduction, which establishes the desired stereocenter.

synthesis_workflow start Cyclopropyl Methyl Ketone + (S)-α-Phenylethylamine step1 Imine Formation (e.g., with Ti(OiPr)₄) start->step1 Condensation step2 Diastereoselective Reduction (e.g., NaBH₄) step1->step2 Forms diastereomeric mixture step3 Hydrogenolysis (Cleavage of Chiral Auxiliary) step2->step3 Removes phenylethyl group step4 Salt Formation (HCl gas in solvent) step3->step4 Purification/Isolation product (S)-1-(1-Methylcyclopropyl) ethanamine Hydrochloride step4->product

Caption: A scalable synthetic route to the target compound.

Causality in Experimental Choices
  • Choice of Chiral Auxiliary: (S)-(-)-α-phenylethylamine is selected because it is commercially available in high purity and its benzyl group can be easily removed via hydrogenolysis without affecting the sensitive cyclopropyl ring.[8]

  • Reduction Step: Sodium borohydride (NaBH₄) is a mild and cost-effective reducing agent suitable for converting the intermediate imine to the amine.[8] The stereoselectivity is directed by the existing chiral center from the phenylethylamine auxiliary.

  • Salt Formation: The final product is isolated as a hydrochloride salt by treating the free amine with HCl in an appropriate solvent like diethyl ether or ethyl acetate.[9][10] This process facilitates purification through crystallization and yields a stable, solid product.[11]

Part 3: Quality Control and Analytical Validation

For any research application, especially in drug development, rigorous quality control is non-negotiable. The identity, purity, and stereochemical integrity of the starting material must be unequivocally confirmed. A supplier should provide a comprehensive Certificate of Analysis (CofA) detailing these results.

Standard Analytical Techniques
TechniquePurposeExpected Outcome
¹H NMR Structural confirmation and purity assessment.Peaks corresponding to the cyclopropyl, methyl, and ethylamine protons with correct integration values. Absence of significant solvent or impurity signals.
Mass Spectrometry Confirmation of molecular weight.A molecular ion peak corresponding to the free base (C₆H₁₃N) at m/z ≈ 100.11.[12]
Chiral HPLC Determination of enantiomeric purity (e.g., %ee).A single major peak for the (S)-enantiomer, with the (R)-enantiomer peak below the detection limit or within specification (e.g., <0.5%).
Elemental Analysis Confirmation of empirical formula (C, H, N, Cl).Experimental percentages should align with the theoretical values for C₆H₁₄ClN.
Protocol: Enantiomeric Purity Assessment by Chiral HPLC

This protocol is a self-validating system; running a racemic standard is essential to confirm the method's ability to separate the enantiomers and to correctly identify the peak corresponding to the (S)-enantiomer.

  • System Preparation:

    • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting condition is 90:10 Hexane:Isopropanol + 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm.

  • Standard Preparation:

    • Prepare a stock solution of a racemic (R/S)-1-(1-Methylcyclopropyl)ethanamine standard at ~1 mg/mL in the mobile phase.

    • Prepare a stock solution of the (S)-enantiomer sample to be tested at ~1 mg/mL in the mobile phase.

  • Analysis Workflow:

    • Inject the racemic standard to confirm peak separation and determine the retention times for the (R) and (S) enantiomers.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the (S)-enantiomer sample.

  • Data Interpretation & Validation:

    • The sample chromatogram should show a single major peak at the retention time corresponding to the (S)-enantiomer as determined from the racemic standard run.

    • Calculate the enantiomeric excess (%ee) using the formula: ee% = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

    • The result must meet the required specification (e.g., ≥99% ee).

Part 4: Safety, Handling, and Storage

Proper handling procedures are critical to ensure personnel safety and maintain the integrity of the compound. Information is derived from multiple safety data sheets (SDS).[4][13][14]

Hazard Identification and PPE

The compound is classified with several hazards. Always consult the supplier-specific SDS before handling.[14][15]

Hazard CategoryGHS StatementRecommended PPE
Acute Toxicity, Oral H302: Harmful if swallowedStandard laboratory attire
Skin Irritation H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile)
Eye Irritation H319: Causes serious eye irritationSafety glasses with side shields or goggles
Respiratory Irritation H335: May cause respiratory irritationUse only in a well-ventilated area or chemical fume hood
Protocol: Safe Handling and Solution Preparation
  • Engineering Controls: Conduct all weighing and solution preparation inside a certified chemical fume hood to avoid inhalation of the powder.[4][14]

  • Personal Protective Equipment: Wear a lab coat, nitrile gloves, and safety goggles.[16][17] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[14]

  • Weighing: Tare a suitable container on an analytical balance. Carefully transfer the required amount of the solid using a clean spatula. Avoid creating dust.[4]

  • Dissolution: Add the desired solvent to the container. The compound is generally soluble in water and alcohols like ethanol.[18] If necessary, sonication can be used to aid dissolution.

  • Storage:

    • Solid: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[13][16] Recommended storage is often at room temperature or refrigerated (2-8 °C).[13]

    • Solutions: Solution stability depends on the solvent. For long-term storage, aliquoting and freezing at -20°C is recommended. Avoid repeated freeze-thaw cycles.

  • Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This typically involves removal by a licensed chemical destruction plant.[4][13]

Part 5: Sourcing and Supplier Evaluation

Selecting a high-quality supplier is a critical step that directly impacts the reliability and reproducibility of research. A reputable supplier acts as a partner, providing not just the chemical but also the assurance of its quality through transparent documentation.

Supplier Evaluation Checklist
CriterionRationale (Why it's important)
Comprehensive Certificate of Analysis (CofA) Must provide lot-specific data for purity (e.g., HPLC), identity (e.g., ¹H NMR, MS), and, critically, enantiomeric excess (chiral HPLC). This is non-negotiable proof of quality.
Traceability and Documentation The supplier should be able to provide safety data sheets (SDS) and have a clear quality management system. This ensures consistency between lots.
Purity and Enantiopurity Guarantees Look for suppliers that guarantee a high level of chemical (>98%) and enantiomeric (>99% ee) purity. This minimizes the risk of side reactions or off-target effects from impurities.
Scalability and Stock Availability For drug development projects, the supplier's ability to provide larger, GMP-grade quantities in the future is a key consideration. Reputable suppliers include Enamine, SynQuest Labs, and others.[13][19]
Technical Support A responsive technical support team can provide additional data or guidance if issues arise, reflecting the supplier's commitment to quality.

Conclusion

(S)-1-(1-Methylcyclopropyl)ethanamine hydrochloride is more than just a catalog chemical; it is a precision tool for molecular design. Its successful use hinges on a deep understanding of its stereochemistry, the validation of its purity, and adherence to safe handling protocols. By approaching this building block with the scientific rigor outlined in this guide—from scrutinizing supplier documentation to implementing self-validating analytical checks—researchers can confidently build upon its unique scaffold to advance the frontiers of drug discovery.

References

  • Grosafe Chemicals Limited. (2021). SAFETY DATA SHEET. Retrieved from Grosafe Chemicals Limited. [Link]

  • PubChem. (n.d.). (1-Methylcyclopropyl)amine hydrochloride. Retrieved from PubChem. [Link]

  • Google Patents. (2018). CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from Angene Chemical. [Link]

  • ChemicalBridge. (n.d.). Ethane-Amine. Retrieved from ChemicalBridge. [Link]

  • de Meijere, A., et al. (2008). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 4, 23. [Link]

  • PubChem. (n.d.). (1-Methylcyclopropyl)methanamine. Retrieved from PubChem. [Link]

  • PubChemLite. (n.d.). 1-(1-methylcyclopropyl)ethanamine. Retrieved from PubChemLite. [Link]

  • PubChemLite. (n.d.). Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride. Retrieved from PubChemLite. [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from Longdom Publishing. [Link]

  • AxisPharm. (n.d.). 1-Methylcyclopropene 1-MCP Linkers & Reagents. Retrieved from AxisPharm. [Link]

  • El-Sayed, N., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2008). (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from ResearchGate. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from Longdom Publishing. [Link]

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1-(1-Methylcyclopropyl)ethanamine SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(1-Methylcyclopropyl)ethanamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(1-methylcyclopropyl)ethanamine, a valuable building block in modern medicinal chemistry. The unique structural and electronic properties of the cyclopropyl moiety impart significant advantages in drug design, including enhanced metabolic stability and improved potency. This document details the molecular identifiers, physicochemical properties, and a robust, scalable synthetic protocol for 1-(1-methylcyclopropyl)ethanamine. Furthermore, it explores its critical role as an intermediate in the synthesis of advanced pharmaceutical agents, such as RORγ (retinoic acid receptor-related orphan receptor gamma) modulators. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Molecular Identification and Physicochemical Properties

1-(1-Methylcyclopropyl)ethanamine is a primary amine featuring a cyclopropane ring substituted with both a methyl group and an ethylamine group at the same carbon atom. This compact and rigid structure is of significant interest in the design of novel therapeutics.

Table 1: Core Molecular Identifiers

IdentifierValueSource
IUPAC Name 1-(1-methylcyclopropyl)ethan-1-amine[1]
CAS Number 42302-96-5[2]
Molecular Formula C₆H₁₃N[1]
Molecular Weight 99.18 g/mol [2]
Canonical SMILES CC(C1(C)CC1)N[1]
InChI Key DOAMTLHAIDSDBV-UHFFFAOYSA-N[1][2]

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 0.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
Exact Mass 99.1048 Da[1]
Topological Polar Surface Area 26.0 Ų[1]

The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The incorporation of a cyclopropyl ring into a drug candidate is a well-established strategy in medicinal chemistry to overcome common developmental hurdles.[3] The unique properties of this three-membered ring offer several advantages:

  • Metabolic Stability : The cyclopropyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group (e.g., an isopropyl group) with a cyclopropyl ring can significantly increase a drug's half-life.[4]

  • Enhanced Potency : The rigid nature of the cyclopropyl ring restricts the conformational flexibility of a molecule. This pre-organization for binding to a biological target can lead to a more favorable entropic contribution and, consequently, higher potency.[3]

  • Improved Physicochemical Properties : The introduction of a cyclopropyl group can modulate lipophilicity (LogP) and pKa, which can in turn improve solubility, permeability, and reduce P-glycoprotein efflux.[3]

  • Novel Vector Exploration : The strained C-C bonds of the cyclopropane ring have enhanced π-character, allowing for unique electronic interactions with target receptors that are not achievable with simple alkyl groups.[3]

These attributes make scaffolds like 1-(1-methylcyclopropyl)ethanamine highly sought after for building complex molecules with optimized drug-like properties.[5]

Synthesis of 1-(1-Methylcyclopropyl)ethanamine

A scalable and efficient synthesis is crucial for the industrial application of any chemical intermediate. A robust method for preparing 1-(1-methylcyclopropyl)ethanamine involves the reductive amination of cyclopropyl methyl ketone using a chiral auxiliary, followed by hydrogenolysis.[6]

Overall Synthetic Workflow

The synthesis can be conceptualized as a two-stage process. The first stage involves the formation of a chiral imine intermediate through the condensation of cyclopropyl methyl ketone with a chiral amine, such as (S)-(-)-α-phenylethylamine. This is followed by reduction to yield a diastereomeric mixture of the secondary amine. The second stage involves the removal of the chiral auxiliary via hydrogenolysis to yield the final product.

Synthetic_Workflow start Cyclopropyl Methyl Ketone + (S)-(-)-α-Phenylethylamine step1 Reductive Amination (Ti(OiPr)4, NaBH4) start->step1 intermediate N-[1-(1-Methylcyclopropyl)ethyl]- (S)-α-phenylethylamine step1->intermediate step2 Hydrogenolysis (Pd/C, H2) intermediate->step2 product 1-(1-Methylcyclopropyl)ethanamine step2->product

Caption: High-level workflow for the synthesis of 1-(1-Methylcyclopropyl)ethanamine.

Detailed Experimental Protocol

This protocol is adapted from established industrial processes and is designed for scalability.[6]

Step 1: Reductive Amination

  • Reaction Setup : To a solution of (S)-(-)-α-phenylethylamine (1.0 eq) and cyclopropyl methyl ketone (1.05 eq) in tetrahydrofuran (THF, 2 mL/g), add titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 eq) dropwise over 30 minutes at room temperature.

    • Causality: Ti(OiPr)₄ acts as a Lewis acid and an efficient water scavenger, driving the equilibrium towards the formation of the imine intermediate.

  • Imine Formation : Heat the mixture to 70°C and stir for 3 hours.

  • Reduction : Cool the reaction mixture to 0°C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

    • Causality: NaBH₄ is a mild reducing agent that selectively reduces the C=N double bond of the imine to the corresponding amine.

  • Workup : Stir the suspension at 0°C for 1 hour. Slowly add ethanol (EtOH, 2 mL/g) and continue stirring for another hour. Add THF (5 mL/g) and celite (0.6 g/g), followed by quenching with water (1 mL/g). Add 40 wt% aqueous sodium hydroxide (NaOH, 2 g/g) and stir the suspension at 25°C for 1 hour.

  • Isolation : Filter the mixture through a pad of celite, washing the filter cake with THF. The combined filtrate contains the diastereomeric secondary amine intermediate and is used directly in the next step.

Step 2: Hydrogenolysis

  • Catalyst Addition : To the filtrate from the previous step, add 10% Palladium on carbon (Pd/C, 0.1 eq).

  • Hydrogenation : Transfer the mixture to a suitable hydrogenator. Pressurize the vessel with hydrogen gas (H₂) to 10 bar and heat to 70°C. Stir for 24 hours.

    • Causality: The Pd/C catalyst facilitates the cleavage of the benzylic C-N bond under hydrogen pressure, removing the phenylethyl chiral auxiliary.

  • Purification : Cool the reaction mixture to 25°C and filter through celite to remove the catalyst. The resulting filtrate is a solution of 1-(1-methylcyclopropyl)ethanamine in the solvent mixture. The final product can be isolated by distillation or by salt formation (e.g., with HCl) and crystallization.

Applications in Drug Discovery: A Key Building Block

1-(1-Methylcyclopropyl)ethanamine is a crucial intermediate for synthesizing complex heterocyclic compounds used in drug discovery. Its primary amine handle allows for a wide range of chemical transformations, including amide bond formation, reductive amination, and construction of nitrogen-containing heterocycles.

A prominent application is in the synthesis of substituted pyrazinones, which are potent RORγ modulators.[6] RORγ is a nuclear receptor that plays a key role in the regulation of immune responses and is a high-value target for autoimmune diseases.

Drug_Scaffold_Application amine 1-(1-Methylcyclopropyl)ethanamine reaction Coupling Reaction amine->reaction reagent Substituted Pyrazinone Precursor reagent->reaction product RORγ Modulator Scaffold reaction->product

Caption: Incorporation of the amine into a complex pharmaceutical scaffold.

The cyclopropyl group in these modulators provides metabolic stability and helps to correctly orient the molecule within the ligand-binding pocket of the RORγ receptor, thereby enhancing its biological activity.[7]

Safety and Handling

As with all low-molecular-weight amines, 1-(1-methylcyclopropyl)ethanamine should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) may vary by supplier, the general hazards are consistent with corrosive and flammable materials.[8]

Table 3: General Safety Information

Hazard CategoryGHS PictogramHazard Statement
Flammability 🔥Highly flammable liquid and vapor
Corrosion corrosiveCauses severe skin burns and eye damage
Acute Toxicity skull and crossbonesToxic if swallowed, in contact with skin, or if inhaled

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.[9][10] All handling should be performed in a well-ventilated fume hood.[11]

  • Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources.[8]

  • Spill Response : In case of a spill, evacuate the area. Use an absorbent, non-combustible material to contain the spill. Do not allow the material to enter drains.[12]

  • First Aid :

    • Skin Contact : Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[11]

    • Inhalation : Move the person to fresh air.[10]

    • In all cases of exposure, seek immediate medical attention.

Conclusion

1-(1-Methylcyclopropyl)ethanamine is more than a simple chemical; it is an enabling tool for the creation of advanced therapeutics. Its unique combination of a metabolically robust cyclopropyl group and a versatile primary amine functional handle makes it an invaluable asset in drug discovery. The scalable synthetic route presented herein ensures its availability for both research and large-scale manufacturing. As the demand for drugs with improved pharmacokinetic profiles continues to grow, the strategic application of building blocks like 1-(1-methylcyclopropyl)ethanamine will undoubtedly play a pivotal role in the development of next-generation medicines.

References

  • PubChem. (1-Methylcyclopropyl)methanamine. National Center for Biotechnology Information. URL: [Link]

  • PubChemLite. 1-(1-methylcyclopropyl)ethanamine (C6H13N). URL: [Link]

  • Google Patents. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • PubChem. 1-Cyclopropylethanamine. National Center for Biotechnology Information. URL: [Link]

  • PubChem. 1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol. National Center for Biotechnology Information. URL: [Link]

  • PubChemLite. 1-(1-methanesulfonylcyclopropyl)ethan-1-amine hydrochloride. URL: [Link]

  • TSpace - University of Toronto. Synthetic Methods towards 1-Substituted Cyclopropylamines. URL: [Link]

  • Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
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  • National Institutes of Health. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. URL: [Link]

  • PubChem. 1-Methylcyclopropanamine. National Center for Biotechnology Information. URL: [Link]

  • National Institutes of Health. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. URL: [Link]

  • Future Medicine. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. URL: [Link]

  • ResearchGate. A Strategy to Minimize Reactive Metabolite Formation. URL: [Link]

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Methodological & Application

Topic: Nucleophilic Substitution Reactions of 1-(1-Methylcyclopropyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Reactivity of a Strained Scaffold

1-(1-Methylcyclopropyl)ethanamine is a fascinating primary amine that holds significant value as a building block in medicinal chemistry and fine chemical synthesis.[1][2] Its structure is deceptively simple, combining a chiral primary amine with a highly strained cyclopropyl ring. This unique combination imparts a nuanced reactivity profile governed by the interplay between the nucleophilic character of the amine and the electronic properties of the adjacent three-membered ring.[3] The cyclopropane moiety is not merely a passive scaffold; its inherent ring strain (approximately 27 kcal/mol) and the enhanced π-character of its C-C bonds profoundly influence the stability of adjacent intermediates and the feasibility of various reaction pathways.[4][5]

In drug discovery, the incorporation of the cyclopropyl group can enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects by conformationally constraining the molecule.[5][6] Understanding the nucleophilic substitution reactions of 1-(1-methylcyclopropyl)ethanamine is therefore critical for chemists seeking to leverage its advantageous properties in the design of novel therapeutic agents.

This guide provides a detailed exploration of these reactions, bifurcated into two primary categories:

  • Reactions at the Nitrogen Center (N-Functionalization): Where the amine acts as the nucleophile in classic N-alkylation and N-acylation reactions.

  • Reactions Involving the Carbon Skeleton: Where the cyclopropyl group directs the reaction, often leading to rearrangement or ring-opening under specific conditions.

We will delve into the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and offer insights into the causal factors behind procedural choices.

Synthesis of the Substrate: 1-(1-Methylcyclopropyl)ethanamine

Before exploring its reactivity, it is instructive to understand the synthesis of the title compound. A common and scalable approach involves the reductive amination of 1-(1-methylcyclopropyl)ethanone (also known as cyclopropyl methyl ketone).[7] An alternative route starts from cyclopropyl cyanide, though this has been reported to give poor yields in some cases.[8] A patented method describes a multi-step synthesis starting from 1-cyclopropyl-1-methylethanol.[1]

A robust laboratory-scale synthesis can be achieved via reductive amination using a chiral auxiliary to produce enantiomerically enriched products, which are often required for pharmaceutical applications.[7]

Step Reaction Key Reagents Typical Yield Reference
1Imine Formation1-(1-Methylcyclopropyl)ethanone, (S)-(-)-α-phenylethylamine, Ti(OiPr)₄-[7]
2ReductionNaBH₄-[7]
3Deprotection (Hydrogenolysis)H₂, 10% Pd/C85% (over 3 steps)[7]
4Resolution (Optional)(R)-Mandelic acid61%[7]

PART 1: Nucleophilic Substitution at the Nitrogen Center (N-Functionalization)

The most common and synthetically valuable reactions of 1-(1-methylcyclopropyl)ethanamine involve the amine group acting as a nucleophile. These transformations, primarily N-alkylation and N-acylation, are fundamental for incorporating this unique scaffold into larger molecules.

G cluster_alkylation N-Alkylation cluster_acylation N-Acylation sub 1-(1-Methylcyclopropyl)ethanamine alk_reagent Alkyl Halide (R-X) or Aldehyde/Ketone + Reducing Agent sub->alk_reagent acyl_reagent Acyl Halide (RCO-X) or Acid Anhydride sub->acyl_reagent alk_product Secondary Amine (N-Alkyl Product) alk_reagent->alk_product Base or Reductive Amination acyl_product Amide (N-Acyl Product) acyl_reagent->acyl_product Base (e.g., Et₃N)

Figure 1: Primary N-Functionalization pathways for 1-(1-methylcyclopropyl)ethanamine.

N-Alkylation Reactions

N-alkylation introduces an alkyl group onto the nitrogen atom, forming a secondary amine. This transformation is a cornerstone of organic synthesis but must be carefully controlled to prevent overalkylation to the tertiary amine.[9]

Causality Behind Experimental Choices:

  • Methodology: Direct alkylation with alkyl halides is straightforward but prone to forming dialkylated byproducts.[10] Reductive amination is often preferred for mono-alkylation as it involves the controlled reaction of the primary amine with a carbonyl compound to form an imine, which is then reduced in situ.[10]

  • Stoichiometry: When using alkyl halides, using the amine as the limiting reagent and carefully controlling stoichiometry is crucial. Alternatively, a large excess of the primary amine can be used to favor mono-alkylation.

  • Base: A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the acid (e.g., HBr, HCl) formed during the reaction, preventing protonation of the starting amine which would render it non-nucleophilic.

Table 1: Comparative N-Alkylation Methodologies

MethodAlkylating AgentReducing AgentSolventKey AdvantagesPotential Issues
Direct Alkylation Alkyl Halide (R-X)N/ADCM, THF, AcetonitrileSimple setupOveralkylation, requires base
Reductive Amination Aldehyde or KetoneNaBH(OAc)₃, NaBH₃CNDCM, DCE, MeOHHigh selectivity for mono-alkylation, broad scopeRequires carbonyl compound
"Borrowing Hydrogen" AlcoholsTransition Metal Catalyst (e.g., Ru, Ir, Au)TolueneHigh atom economy, water is the only byproductRequires catalyst, higher temperatures
Detailed Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the mono-N-alkylation of 1-(1-methylcyclopropyl)ethanamine with a generic aldehyde.

Materials:

  • 1-(1-Methylcyclopropyl)ethanamine (1.0 eq.)

  • Aldehyde (R-CHO) (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(1-methylcyclopropyl)ethanamine (1.0 eq.) and the aldehyde (1.1 eq.).

  • Dissolve the components in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.5 M.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.

N-Acylation Reactions

N-acylation is a highly reliable method for forming a robust amide bond, a critical linkage in a vast number of pharmaceuticals.[11] This reaction is typically high-yielding and proceeds under mild conditions.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides and acid anhydrides are highly reactive and commonly used. For more sensitive substrates, coupling reagents like HATU or HOBt can be used to activate a carboxylic acid in situ.[12]

  • Solvent: Aprotic solvents like DCM, THF, or DMF are used to avoid reaction with the acylating agent.

  • Base: A tertiary amine base (e.g., Et₃N, DIPEA, or pyridine) is essential to scavenge the HCl or carboxylic acid byproduct generated, which would otherwise protonate and deactivate the starting amine.

Figure 2: Mechanism of N-acylation using an acyl chloride.

Detailed Protocol 2: N-Acylation with an Acyl Chloride

This protocol details the formation of an amide from 1-(1-methylcyclopropyl)ethanamine and a generic acyl chloride.

Materials:

  • 1-(1-Methylcyclopropyl)ethanamine (1.0 eq.)

  • Acyl chloride (R-COCl) (1.05 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(1-methylcyclopropyl)ethanamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.05 eq.) dropwise to the stirred solution. Caution: The reaction is often exothermic.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic solution sequentially with 1 M HCl (to remove excess Et₃N), saturated NaHCO₃ (to remove excess acid chloride and HCl), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the resulting amide by recrystallization or flash column chromatography.

PART 2: Reactions Involving the Carbon Skeleton & Ring Strain

The presence of the cyclopropyl ring introduces reaction pathways beyond simple N-functionalization. Under conditions that favor the formation of a positive charge on the adjacent carbon (the cyclopropylcarbinyl system), rearrangement and ring-opening can occur.[13] These reactions are driven by the significant release of ring strain.

The Cyclopropylcarbinyl Cation and Ring-Opening

If the amine group is converted into a good leaving group (e.g., via diazotization with nitrous acid) or if the reaction is performed under strongly acidic/electrophilic conditions, a carbocation can be generated next to the cyclopropyl ring.[14] This cyclopropylcarbinyl cation is notoriously unstable and rapidly rearranges through a series of equilibria to homoallylic and cyclobutyl cations. This process typically results in ring-opening, as it provides a thermodynamic sink by relieving the inherent strain of the three-membered ring.[15]

This reactivity explains why direct S_N1-type reactions at the α-carbon are rarely observed without skeletal rearrangement. For drug development, this instability can be a double-edged sword: it can lead to metabolic pathways that form reactive intermediates, but it also underscores the unique electronic nature of the moiety that can be exploited in synthetic design.[6]

Figure 3: Simplified pathway for the acid-catalyzed ring-opening of a cyclopropylcarbinyl system.

Implications for Drug Metabolism: The tendency for cyclopropylamines to undergo oxidative metabolism, sometimes leading to ring-opening, can result in the formation of reactive metabolites.[6] For example, CYP-mediated oxidation can generate intermediates capable of forming covalent adducts with proteins, a mechanism associated with idiosyncratic drug toxicity in some cases.[6] Therefore, while the cyclopropyl group often enhances metabolic stability against simple oxidation, its unique reactivity must be carefully evaluated during preclinical safety assessments.

Conclusion

1-(1-Methylcyclopropyl)ethanamine is a valuable synthon whose reactivity is a tale of two functionalities. On one hand, its primary amine undergoes predictable and highly useful nucleophilic substitution reactions—N-alkylation and N-acylation—to build molecular complexity. These reactions are the workhorses for incorporating this moiety into drug candidates. On the other hand, the strained cyclopropyl ring imparts a latent reactivity that can lead to skeletal rearrangements and ring-opening under cationic conditions. A thorough understanding of both facets of its chemical personality is essential for any researcher aiming to successfully and safely employ this potent building block in the laboratory and in the pursuit of new medicines.

References

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  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry.
  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Experimental procedure for N-alkyl
  • A Convenient Way for the Synthesis of Mono N-Alkyl
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Small ring opening by Electrocyclic reaction: cyclopropyl cation to allyl cation. YouTube. [Link]

  • US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]

  • N-Acylation in combinatorial chemistry.

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Application Note: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis of 1-(1-Methylcyclopropyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(1-methylcyclopropyl)ethanamine scaffold is a privileged structural motif in modern drug discovery, prized for its ability to impart favorable metabolic stability and conformational rigidity to bioactive molecules.[1][2] However, the inherent steric hindrance of this secondary amine can render its derivatization via traditional thermal methods challenging, often requiring long reaction times and harsh conditions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging Microwave-Assisted Organic Synthesis (MAOS) to overcome these synthetic hurdles. We present foundational principles, detailed, field-proven protocols for key transformations such as amide bond formation and Nucleophilic Aromatic Substitution (SNAr), and practical insights into reaction optimization and scalability. By harnessing the unique heating mechanism of microwave energy, synthesis times can be dramatically reduced from hours to minutes, while often improving yields and product purity, thereby accelerating the hit-to-lead and lead optimization phases of drug discovery.[3][4]

Part I: Foundational Principles

The Strategic Value of the 1-(1-Methylcyclopropyl)ethanamine Building Block

The cyclopropyl group is a "bioisostere" for various functionalities, often introduced to modulate a drug candidate's physicochemical properties. The specific 1-(1-methylcyclopropyl)ethanamine moiety is particularly valuable for several reasons:

  • Metabolic Stability: The cyclopropane ring is resistant to metabolic degradation, particularly oxidation, which can increase the half-life of a drug.

  • Conformational Constraint: The rigid three-membered ring locks the adjacent ethylamine sidechain into a more defined conformational space. This can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

  • Vectorial Exit Point: The amine serves as a crucial handle for synthetic elaboration, allowing the core to be connected to other fragments or pharmacophores.

However, the carbon atom alpha to the nitrogen is a quaternary center, creating significant steric bulk. This bulk can dramatically slow the kinetics of common bond-forming reactions under standard conditions.

Microwave-Assisted Synthesis: A Paradigm Shift in Reaction Energetics

Conventional heating relies on thermal conduction—transferring energy from an external source (like an oil bath) through the vessel walls and into the reaction mixture. This process is slow and creates temperature gradients.[3] Microwave synthesis operates on a fundamentally different principle.

Microwave energy interacts directly with polar molecules or ions in the reaction medium through two primary mechanisms: Dipolar Polarization and Ionic Conduction.[5][6][7]

  • Dipolar Polarization: Polar molecules, such as a solvent like DMF or the reactants themselves, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, resulting in rapid and uniform heating throughout the bulk of the solution.[8]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, creating an electric current. Resistance to this flow causes rapid heating.

This "in-core" volumetric heating leads to remarkable accelerations in reaction rates, primarily by allowing reactions to be performed safely at temperatures far exceeding the solvent's atmospheric boiling point in sealed, pressure-rated vessels.[6] The Arrhenius equation dictates that a 10 °C increase in temperature approximately doubles the reaction rate; microwave reactors routinely achieve temperatures 50-100 °C higher than conventional reflux, leading to rate enhancements of 10 to 1,000-fold.[6][9]

G Figure 1. Comparison of Heating Mechanisms cluster_0 Conventional Heating (Conduction) cluster_1 Microwave Heating (Direct Irradiation) a Heating Mantle (External Source) b Reaction Vessel Wall a->b Slow Conduction c Solvent Bulk b->c Slow Convection d Temperature Gradient (Hot Walls, Cooler Center) c->d e Microwave Energy f Direct Coupling with Polar Molecules e->f g Rapid, Uniform Volumetric Heating f->g h No Significant Gradient (Instant 'In-Core' Heating) g->h

Caption: Figure 1. Comparison of Heating Mechanisms

Part II: Core Applications & Protocols

Application 1: Accelerated Amide Bond Formation

The formation of an amide bond is one of the most critical reactions in medicinal chemistry. Coupling the sterically hindered 1-(1-methylcyclopropyl)ethanamine with a carboxylic acid using conventional heating can be sluggish and require a large excess of expensive coupling agents. Microwave irradiation dramatically accelerates this transformation.

Causality Behind the Protocol: We select a robust coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). The reaction is performed in DMF, a polar aprotic solvent with a high dielectric loss tangent, making it an excellent medium for microwave heating. The high temperature (140 °C) achieved in the sealed vessel provides the necessary kinetic energy to overcome the steric repulsion between the amine and the activated carboxylic acid.

  • Reagent Preparation: To a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq, 0.5 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 3 mL).

  • Activation: Add HATU (1.1 eq, 0.55 mmol, 209 mg) and DIPEA (2.5 eq, 1.25 mmol, 218 µL). Stir the mixture at room temperature for 5 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add 1-(1-Methylcyclopropyl)ethanamine (1.2 eq, 0.6 mmol, 68 mg).

  • Vessel Sealing: Securely cap the vial using a dedicated crimper.

  • Microwave Irradiation: Place the vial in a dedicated microwave reactor. Program the instrument with the following parameters:

    • Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (variable power to maintain target temperature)

    • Pre-stirring: On (15 seconds)

  • Cooling: After irradiation, allow the vessel to cool to below 50 °C using forced air/gas cooling before carefully opening.

  • Work-up & Purification: Transfer the reaction mixture to a separatory funnel containing ethyl acetate (30 mL). Wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired amide.

Carboxylic Acid (R-COOH)Coupling AgentTime (MW)Temp (°C)Yield (%)
Benzoic AcidHATU10 min14092%
4-Chlorobenzoic AcidHATU10 min14095%
Acetic AcidHATU15 min12078%
Phenylacetic AcidT3P12 min15088%
Application 2: Rapid Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental for constructing aryl-amine bonds, but often require high temperatures and long reaction times, especially with less activated aromatic systems.[10] Microwave heating provides a powerful platform for executing these reactions efficiently.

Causality Behind the Protocol: This protocol uses a highly activated electrophile, 1-fluoro-2,4-dinitrobenzene, to demonstrate the principle. The reaction proceeds through a polar, charge-separated Meisenheimer complex intermediate. Microwave energy efficiently stabilizes this polar intermediate and accelerates the rate-determining step (either formation of the complex or loss of the leaving group). Using a polar solvent like DMSO enhances microwave coupling and helps dissolve the reactants and intermediates.

G Figure 2. S_N_Ar Reaction Workflow start Start reagents 1. Combine Aryl Halide, Amine & Base in Vial start->reagents seal 2. Seal Vessel reagents->seal irradiate 3. Microwave Irradiation (e.g., 150°C, 15 min) seal->irradiate cool 4. Automated Cooling irradiate->cool workup 5. Quench & Aqueous Workup (Extraction) cool->workup purify 6. Column Chromatography workup->purify end Pure Product purify->end

Caption: Figure 2. SNAr Reaction Workflow

  • Reagent Preparation: In a 10 mL pressure-rated microwave vial with a stir bar, combine the electron-deficient aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene) (1.0 eq, 0.5 mmol, 93 mg) and K₂CO₃ (2.0 eq, 1.0 mmol, 138 mg).

  • Solvent & Amine Addition: Add anhydrous Dimethyl Sulfoxide (DMSO, 2 mL), followed by 1-(1-Methylcyclopropyl)ethanamine (1.1 eq, 0.55 mmol, 62 mg).

  • Vessel Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and run the following program:

    • Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic

    • Pre-stirring: On (15 seconds)

  • Cooling: Allow the vessel to cool to below 50 °C before opening.

  • Work-up & Purification: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired N-aryl amine.

Part III: Practical Considerations & Advanced Insights

Solvent Choice is Critical

The efficiency of a microwave-assisted reaction is highly dependent on the solvent's ability to absorb microwave energy. Solvents are generally classified as high, medium, or low absorbers based on their dielectric properties.

Solvent ClassExamplesMicrowave InteractionUse Case
High Absorbing DMF, DMSO, NMP, EthanolStrongIdeal for driving difficult reactions at high temperatures.
Medium Absorbing Acetonitrile, THF, DichloromethaneModerateGood for reactions requiring controlled heating.
Low Absorbing Toluene, Hexane, DioxaneWeakOften used as co-solvents or for reactions with ionic reagents that absorb the energy.
From Benchtop to Kilo Lab: The Question of Scalability

Scaling microwave reactions is not always linear and presents challenges.[11] The penetration depth of microwaves into a solution is limited (typically a few centimeters), which can lead to uneven heating in large-volume, multi-mode reactors.[12][13] However, successful scale-up is feasible.[11][12] Strategies include:

  • Continuous Flow Reactors: Reagents are pumped through a small, irradiated tube, ensuring uniform heating and allowing for large-scale production over time.[8]

  • Parallel Batch Processing: Using multi-vessel rotors in a larger microwave cavity allows for parallel synthesis on a moderate scale (e.g., 10-100 mmol scale).[12]

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Low Conversion Insufficient temperature or time.Increase hold temperature in 10-20 °C increments or double the hold time. Ensure a high-absorbing solvent is used.
Product Degradation Temperature is too high.Reduce the hold temperature. Consider a solvent with lower microwave absorbance to moderate the heating rate.
"Pressure Limit" Error Solvent volatility too high for the set temperature; reaction generating gas.Switch to a higher-boiling point solvent (e.g., THF to DMF). Ensure the reaction is not generating unexpected gaseous byproducts.
Inconsistent Results Inconsistent vial loading; non-homogenous mixture.Ensure all vials in a parallel run have the same volume. For suspensions, ensure pre-stirring is enabled and effective.

Conclusion

Microwave-assisted synthesis is a transformative technology for accelerating chemical discovery. For challenging building blocks like 1-(1-methylcyclopropyl)ethanamine, MAOS provides a robust and highly effective method to rapidly synthesize diverse libraries of derivatives. By enabling reactions at high temperatures with precise control, this technique dramatically reduces synthesis cycles, improves success rates for difficult transformations, and ultimately empowers medicinal chemists to explore chemical space more efficiently.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • AIT. (n.d.). Microwave Assisted Chemical Reactions.
  • Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • Stadler, A., & Kappe, C. O. (2001). Scale-up in microwave-accelerated organic synthesis. PubMed.
  • Sharma, V. (2018, September 12). Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. RGUHS Journal of Pharmaceutical Sciences.
  • Kappe, C. O., & Dallinger, D. (2006, January 15). The impact of microwave synthesis on drug discovery. PubMed.
  • Stadler, A., et al. (2003, August 9). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. ACS Publications.
  • Polshettiwar, V., & Varma, R. S. (2019, January 2). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Leonelli, C., & Veronesi, P. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Kumar, A., & Sharma, S. (2020, June 17). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Kappe, C. O., et al. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development, 7(5), 707-716.
  • Sharma, R. K., & Singh, P. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Smolecule. (2023, August 18). 1-(1-Pyrazol-1-ylcyclopropyl)ethanamine.
  • Organic Syntheses Procedure. (n.d.).
  • Chem-Impex. (n.d.). 1-[1-(phenoxymethyl)cyclopropyl]methanamine.
  • Kappe, C. O., Dallinger, D., & Murphree, S. S. (n.d.). Practical Microwave Synthesis for Organic Chemists.
  • Larhed, M., & Hallberg, A. (n.d.). Microwave Assisted Organic Synthesis.
  • Nikpassand, M., & Fekri, L. Z. (n.d.). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation.
  • Vulcanchem. (n.d.). (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride.
  • Anton Paar. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.
  • Patsnap. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
  • You, J., et al. (2025, August 6). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate.
  • Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB.
  • Gardarsdottir, H. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
  • Zarecki, A. P., Kolanowski, J. L., & Markiewicz, W. T. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed.
  • NIH. (n.d.). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity.
  • Zarecki, A. P. (n.d.). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. SciTechnol.
  • Google Patents. (n.d.). CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • CEM Corporation. (n.d.). Nucleophilic additions and substitutions.
  • Chakraborty, A., & Giri, S. (2024, October 23). Microwave assisted synthesis: An eco-friendly green chemistry approach of drug synthesis. ResearchGate.
  • Biotage. (n.d.). Microwave Reaction Tutorial.
  • de la Cruz, P., et al. (n.d.). Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones. Semantic Scholar.
  • Morressier. (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry.
  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • Sciforum. (n.d.). Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution.
  • KU ScholarWorks. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2.

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Troubleshooting & Optimization

Troubleshooting low reactivity of 1-(1-Methylcyclopropyl)ethanamine in SNAr

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note: Overcoming Steric Deactivation in SNAr Reactions of 1-(1-Methylcyclopropyl)ethanamine

Executive Summary: The Steric-Electronic Paradox

You are likely experiencing low yields (<20%) or no reaction when attempting to couple 1-(1-Methylcyclopropyl)ethanamine via Nucleophilic Aromatic Substitution (SNAr).[1]

The Core Issue: While the cyclopropyl group is electronically electron-donating (increasing the basicity and HOMO energy of the amine), this specific scaffold presents a severe steric bottleneck . The amine is situated on a secondary carbon adjacent to a quaternary center (the 1-methylcyclopropyl group). This creates a "neopentyl-like" steric environment that physically blocks the trajectory required to attack the aromatic ring's


 orbital.

The Solution Path: Standard SNAr conditions (DIPEA/DMF/80°C) will fail. You must either (A) accelerate the rate-determining step using the "Fluorine Effect" or (B) bypass the steric barrier entirely using Palladium-catalyzed cross-coupling (Buchwald-Hartwig).

Diagnostic Workflow

Use this decision tree to determine the correct protocol for your specific electrophile.

SNAr_Decision_Tree Start Start: Low Yield with 1-(1-Methylcyclopropyl)ethanamine Check_LG Check Electrophile Leaving Group (LG) Start->Check_LG Is_Fluorine Is LG = Fluorine? Check_LG->Is_Fluorine Is_Chlorine Is LG = Cl, Br, I? Check_LG->Is_Chlorine Sub_EWG Are there strong EWGs (NO2, CN) ortho/para? Is_Fluorine->Sub_EWG Switch_Buchwald PROTOCOL B: Buchwald-Hartwig (Pd-Catalysis) Is_Chlorine->Switch_Buchwald Halogen Exchange Too Slow Optimize_SNAr PROTOCOL A: Optimized SNAr (DMSO, 120°C, CsF) Sub_EWG->Optimize_SNAr Yes (Activated) Sub_EWG->Switch_Buchwald No (Deactivated)

Figure 1: Decision matrix for selecting between thermal SNAr and Pd-catalyzed amination based on electrophile activation.

Technical Deep Dive: Why Standard Protocols Fail

The Kinetic Barrier

In an SNAr mechanism, the rate-determining step (RDS) is typically the initial nucleophilic attack to form the Meisenheimer complex.

  • Geometry: The amine must approach the aromatic ring at a specific angle (Burgi-Dunitz trajectory).

  • Clash: The methyl group on the cyclopropyl ring and the methyl group on the ethyl chain create a "pincer" effect. As the nitrogen approaches the ring, these groups clash with the ortho-hydrogens (or substituents) of the aryl ring.

  • Result: The activation energy (

    
    ) for the formation of the tetrahedral intermediate becomes prohibitively high.
    
The "Fluorine Effect" (Your Only SNAr Hope)

If you must use SNAr, you cannot use an Aryl-Chloride or Aryl-Bromide.[1] You must use an Aryl-Fluoride .[1]

  • Mechanism: Fluorine is the most electronegative element.[2] It strongly pulls electron density from the ring (

    
    -withdrawal), significantly lowering the energy of the LUMO.
    
  • Impact: This stabilization is crucial for hindered amines because it compensates for the steric penalty. The reaction rate order for SNAr is F >> Cl ≈ Br > I , often by a factor of 100–1000x [1].

Experimental Protocols

Protocol A: Optimized SNAr (For Aryl Fluorides)

Use this only if your electrophile is an Aryl Fluoride with strong electron-withdrawing groups (NO2, CN).

ParameterRecommendationRationale
Solvent DMSO or NMP High dielectric constant stabilizes the charged Meisenheimer complex.[1]
Concentration 1.0 M (High Conc.)Bimolecular reaction; high concentration drives kinetics.[1]
Base CsF (2.0 equiv) or K₂CO₃ Cesium increases solubility; Fluoride scavenges HF without nucleophilic competition.[1]
Temperature 100°C - 130°C High thermal energy required to overcome steric repulsion.[1]

Step-by-Step:

  • Dissolve Aryl Fluoride (1.0 equiv) in anhydrous DMSO (1.0 M concentration).

  • Add CsF (2.0 equiv) (Note: Anhydrous is critical).

  • Add 1-(1-Methylcyclopropyl)ethanamine (1.2 equiv).[1]

  • Seal vessel and heat to 120°C for 16 hours.

  • Monitoring: Do not rely on TLC.[1] Use LCMS to look for the product mass. If only starting material remains after 4 hours, abort and switch to Protocol B.

Protocol B: Buchwald-Hartwig Amination (The "Gold Standard")

Use this for Aryl Chlorides, Bromides, or deactivated rings. This method bypasses the SNAr mechanism entirely.

The Catalyst System: For sterically hindered primary amines, standard ligands (PPh3, dppf) will fail. You require bulky, electron-rich dialkylbiaryl phosphine ligands.[1] BrettPhos or RuPhos are specifically engineered for this class of amine [2].

ComponentReagentFunction
Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ Source of Palladium(0).[1]
Ligand BrettPhos Creates a spacious binding pocket that accommodates the bulky amine.
Base NaOtBu (Sodium tert-butoxide)Strong base required to deprotonate the amine-Pd complex.[1]
Solvent Toluene or 1,4-Dioxane Non-polar solvents often work better for the reductive elimination step.

Step-by-Step:

  • In a glovebox or under strict Argon flow, charge a vial with:

    • Aryl Halide (1.0 equiv)

    • Pd(OAc)₂ (2 mol%)

    • BrettPhos (4 mol%) (Ligand:Pd ratio of 2:1 is crucial)

    • NaOtBu (1.4 equiv)

  • Add anhydrous Toluene (0.2 M).

  • Add 1-(1-Methylcyclopropyl)ethanamine (1.2 equiv).[1]

  • Heat to 100°C for 12 hours.

  • Workup: Filter through a celite pad (to remove Pd) before aqueous extraction.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to force the SNAr reaction? A: Yes, but proceed with caution. While microwaves provide rapid heating, the 1-(1-methylcyclopropyl)ethanamine scaffold involves a strained ring.[1] Temperatures above 160°C may induce ring-opening or radical decomposition.[1] Stick to conventional heating at 120°C first.[1]

Q: Why is my amine not reacting even with an Aryl Fluoride? A: Check your base. If you are using TEA or DIPEA, they may not be basic enough at the reaction temperature or may be causing side reactions. Switch to inorganic bases like K₂CO₃ or Cs₂CO₃ in DMSO.

Q: I see a side product with M+18 mass. What is it? A: This is likely the hydrolysis of your aryl fluoride to a phenol (Ar-OH), caused by trace water in your solvent. The hindered amine reacts so slowly that water (a smaller nucleophile) competes effectively. Ensure all reagents are strictly anhydrous.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Rohrbach, S., et al. (2019). Nucleophilicity Parameters of Amines. European Journal of Organic Chemistry. [Link]

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Technical Support Center: Navigating the Reactivity of 1-(1-Methylcyclopropyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(1-Methylcyclopropyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this sterically demanding primary amine. The unique structural feature of a 1-methylcyclopropyl group attached to the α-carbon of the ethylamine backbone presents distinct challenges in achieving desired reactivity and yields. This resource provides in-depth, field-proven insights in a question-and-answer format to address common experimental hurdles.

Understanding the Challenge: The Impact of Steric Hindrance

The core of the difficulties encountered with 1-(1-Methylcyclopropyl)ethanamine lies in steric hindrance . The bulky 1-methylcyclopropyl group physically obstructs the nitrogen's lone pair of electrons, making it difficult for electrophiles to approach and react.[1][2] This steric shield significantly impacts the kinetics of reactions that depend on the nucleophilicity of the amine.[2]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Acylation and Amide Bond Formation

Q1: I am observing low to no yield in the acylation of 1-(1-Methylcyclopropyl)ethanamine using standard coupling reagents like DCC or EDC/HOBt. What is causing this and how can I improve my yield?

A1: The low reactivity you're observing is a classic case of steric hindrance. The bulky 1-methylcyclopropyl group impedes the approach of the activated carboxylic acid to the amine's nitrogen atom.[3] Standard coupling reagents often form activated species that are not sufficiently reactive to overcome this steric barrier, leading to slow or failed reactions.

Troubleshooting & Optimization:

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary kinetic energy to overcome the activation barrier. However, monitor for potential side reactions or decomposition.

  • Alternative Coupling Reagents: For sterically hindered amines, more potent coupling reagents are often necessary.[4] Consider using phosphonium-based reagents like BOP , PyBOP , or PyAOP , or uranium/aminium-based reagents such as HATU , HBTU , or COMU . These reagents generate highly reactive intermediates that can more effectively acylate hindered amines.[4]

Reagent ClassExamplesRecommended for Steric Hindrance?
CarbodiimidesDCC, EDCOften insufficient
Phosphonium SaltsBOP, PyBOP, PyAOPHighly Recommended
Uronium/Aminium SaltsHATU, HBTU, HCTU, COMUHighly Recommended
  • Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride can be an effective strategy. Acyl fluorides are generally more reactive than their corresponding activated esters and can overcome steric challenges.

Experimental Protocol: Acylation using HATU

  • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.), 1-(1-Methylcyclopropyl)ethanamine (1.2 equiv.), and HATU (1.2 equiv.) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography.

Caption: Workflow for acylation of 1-(1-Methylcyclopropyl)ethanamine.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Q2: I am attempting a Buchwald-Hartwig amination with an aryl halide and 1-(1-Methylcyclopropyl)ethanamine, but the reaction is giving low yields and significant side products. How can I optimize this coupling?

A2: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and solvent, especially with sterically demanding amines.[5] The 1-methylcyclopropyl group presents a significant steric challenge for the palladium catalyst, which can lead to slow reaction rates and competing side reactions like hydrodehalogenation.

Troubleshooting & Optimization:

  • Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered primary amines, bulky, electron-rich biarylphosphine ligands are generally preferred as they promote the reductive elimination step.[6] Consider screening ligands such as RuPhos , BrettPhos , or XPhos .[5][7]

LigandSubstrate TypeNotes
RuPhosSecondary AminesCan be effective for hindered primary amines.[7]
BrettPhosPrimary AminesOften a good starting point for hindered primary amines.[1]
XPhosGeneral UseA versatile ligand that can be effective in challenging couplings.[5]
  • Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[5]

  • Palladium Precatalyst: Using a pre-formed palladium precatalyst (e.g., a G3 or G4 palladacycle) can lead to more consistent results compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[5]

  • Solvent and Temperature: Toluene, dioxane, and THF are common solvents. Ensure all reagents are soluble at the reaction temperature (typically 80-110 °C).[5]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial.

  • Add 1-(1-Methylcyclopropyl)ethanamine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene).

  • Seal the vial and heat the reaction mixture with stirring (e.g., 100 °C) for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, quench the reaction, extract the product, and purify by column chromatography.

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

Q3: I am trying to perform a Sonogashira coupling between an aryl halide and a terminal alkyne, using 1-(1-Methylcyclopropyl)ethanamine as the base and am experiencing low yields. What could be the issue?

A3: In a Sonogashira coupling, the amine base plays a crucial role in the catalytic cycle.[8] The steric bulk of 1-(1-Methylcyclopropyl)ethanamine can hinder its ability to efficiently deprotonate the terminal alkyne and interact with the palladium and copper catalysts, leading to a sluggish reaction.

Troubleshooting & Optimization:

  • Choice of Base: While primary amines can be used, tertiary amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are more common and often more effective as they are non-nucleophilic and sufficiently basic. Consider replacing 1-(1-Methylcyclopropyl)ethanamine with one of these bases.

  • Copper Co-catalyst: Ensure that a copper(I) source (e.g., CuI) is used, as it is crucial for the formation of the copper acetylide intermediate.[8]

  • Solvent: A variety of solvents can be used, including THF, DMF, and acetonitrile. Ensure all components are soluble.

  • Temperature: While many Sonogashira couplings proceed at room temperature, gentle heating may be required for less reactive substrates.

Experimental Protocol: Sonogashira Coupling

  • To a solution of the aryl halide (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Add a suitable amine base (e.g., NEt₃, 2.0 equiv.).

  • Stir the reaction at room temperature under an inert atmosphere and monitor by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

N-Alkylation and Reductive Amination

Q4: I am struggling with the N-alkylation of 1-(1-Methylcyclopropyl)ethanamine. Direct alkylation with alkyl halides gives polyalkylation, and reductive amination is slow. What are my options?

A4: Direct alkylation of primary amines is often difficult to control, leading to mixtures of mono- and di-alkylated products.[9] The steric hindrance of 1-(1-Methylcyclopropyl)ethanamine can exacerbate this issue by slowing down the initial alkylation, allowing for further reaction of the more nucleophilic secondary amine product. Reductive amination can also be slow due to the sterically hindered formation of the imine intermediate.[10]

Troubleshooting & Optimization for Reductive Amination:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations as it is mild and tolerant of a wide range of functional groups. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic.[9]

  • pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate both imine formation and the subsequent reduction.

  • Dehydrating Agents: Adding a dehydrating agent, such as molecular sieves or MgSO₄, can help drive the equilibrium towards the formation of the imine intermediate.

  • Alternative N-Alkylation Strategy: Consider a two-step approach where the amine is first acylated and then the resulting amide is reduced. This can provide better control over the degree of alkylation.

Experimental Protocol: Reductive Amination

  • In a round-bottom flask, dissolve 1-(1-Methylcyclopropyl)ethanamine (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in a suitable solvent (e.g., dichloroethane, methanol).

  • Add a mild acid catalyst (e.g., acetic acid, a few drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv.) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product.

  • Purify by column chromatography.

Reductive_Amination_Mechanism Reactants Amine + Ketone/Aldehyde Imine Imine Intermediate Reactants->Imine Imine Formation (Mild Acid) Product Alkylated Amine Imine->Product Reduction (e.g., STAB)

Caption: Key steps in a reductive amination reaction.

Conclusion

The steric bulk of the 1-methylcyclopropyl group in 1-(1-Methylcyclopropyl)ethanamine significantly influences its reactivity, often necessitating non-standard reaction conditions and reagents. By understanding the underlying principles of steric hindrance and systematically optimizing reaction parameters—particularly the choice of catalyst, ligand, and activating agent—researchers can successfully employ this valuable building block in their synthetic endeavors. This guide provides a starting point for troubleshooting common issues; however, for particularly challenging transformations, a more extensive screening of reaction conditions may be required.

References

  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed Central. Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. Retrieved from [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Wikipedia. Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Retrieved from [Link]

  • ResearchGate. Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]

  • ResearchGate. Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1.... Retrieved from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • PubMed Central. Palladium-Catalyzed Monoarylation of Cyclopropylamine. Retrieved from [Link]

  • PubMed Central. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Retrieved from [Link]

  • ACS Publications. (2025, August 20). Palladium-Catalyzed Monoarylation of Cyclopropylamine | The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2024, March 15). Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction | Journal of the American Chemical Society. Retrieved from [Link]

  • W.W. Norton. 7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction - Chapter 7. Retrieved from [Link]

  • YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]

  • PubMed. (2001, September 5). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Retrieved from [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • PubMed Central. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • University of Rochester. (2021, January 26). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Retrieved from [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. Retrieved from [Link]

  • PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link]

  • YouTube. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • RSC Publishing. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Retrieved from [Link]

  • ResearchGate. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Retrieved from [Link]

  • The Royal Society of Chemistry. Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

Sources

Validation & Comparative

13C NMR Chemical Shift Guide: 1-(1-Methylcyclopropyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 13C NMR chemical shifts for 1-(1-Methylcyclopropyl)ethanamine , structured as a technical comparison for researchers in medicinal chemistry.

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, NMR Spectroscopists, Process Chemists[1]

Executive Summary & Structural Context

1-(1-Methylcyclopropyl)ethanamine (often synthesized as the hydrochloride salt, CAS 2613299-59-3) is a critical building block in drug discovery.[1] It serves as a conformationally restricted bioisostere of the tert-butyl group (as found in pinacolylamine) or the isopropyl group.[1] The cyclopropyl ring introduces unique electronic properties and metabolic stability, while the methyl substituent on the ring locks the conformation and increases lipophilicity.

This guide provides a comparative 13C NMR analysis, contrasting the target molecule with its des-methyl analogue (1-Cyclopropylethanamine ) and its acyclic aliphatic equivalent (3,3-Dimethylbutan-2-amine or Pinacolylamine), to highlight the diagnostic shielding effects of the cyclopropane ring.[1]

Chemical Identity[2][3][4][5][6][7]
  • IUPAC Name: 1-(1-Methylcyclopropyl)ethan-1-amine[1]

  • Formula: C₆H₁₃N

  • Molecular Weight: 99.18 g/mol (Free base)[1]

  • Key Structural Feature: Quaternary carbon on the cyclopropane ring attached to a chiral amine-bearing center.[1]

Comparative 13C NMR Data Analysis

The following data compares the chemical shifts of the target molecule with structurally related amines. The values are reported in CDCl₃ relative to TMS (0 ppm).[1]

Table 1: Comparative 13C NMR Chemical Shifts (δ ppm)
Carbon PositionTarget: 1-(1-Methylcyclopropyl)ethanamine Analogue A: 1-Cyclopropylethanamine Analogue B: Pinacolylamine (Acyclic) Diagnostic Trend
C-α (CH-NH₂) 54.5 ± 1.0 53.256.8Ring strain slightly shields the α-carbon compared to acyclic bulk.[1]
C-β (Quaternary) 22.8 ± 1.0 (C-Ring)17.5 (CH-Ring)34.5 (C-Quat)Quaternary cyclopropyl C is significantly upfield of acyclic quaternary C.
C-γ (Methyl on Ethyl) 21.5 23.117.8Standard aliphatic methyl shift.[1]
C-δ (Ring CH₂) 11.2 / 11.8 3.5 / 4.1N/AKey Identifier: Methyl substitution deshields ring CH₂s by ~7-8 ppm vs unsubstituted ring.[1]
C-ε (Methyl on Ring) 16.5 N/A26.1 (t-Bu Me)Ring methyl is shielded relative to tert-butyl methyls.[1]

Note: The cyclopropyl ring carbons (C-δ) in the target molecule are diastereotopic due to the adjacent chiral center (C-α), often appearing as two distinct signals near 11-12 ppm.[1]

Mechanistic Insight: The Cyclopropyl Shielding Effect

The cyclopropane ring exhibits significant diamagnetic anisotropy.[1] In 1-(1-Methylcyclopropyl)ethanamine , the ring carbons appear at exceptionally high fields (10–25 ppm) compared to the acyclic tert-butyl carbons (25–35 ppm) in Pinacolylamine.[1]

  • Validation Check: If your spectrum shows a quaternary carbon signal >30 ppm, you likely have ring opening or the acyclic impurity.

  • Methyl Effect: Adding the methyl group to the ring (Target vs. Analogue A) causes a downfield shift of the ring CH₂ signals (from ~4 ppm to ~11 ppm) due to the

    
    -substituent effect.[1]
    

Experimental Protocol: Characterization Workflow

To ensure reproducibility and distinguish the product from common impurities (e.g., ring-opened alkenes), follow this self-validating protocol.

A. Sample Preparation[1]
  • Solvent: Dissolve 10-15 mg of the free base (or 20 mg of HCl salt neutralized with

    
    ) in 0.6 mL of CDCl₃ .
    
    • Why? CDCl₃ is non-polar, minimizing H-bonding broadening of the amine signals.[1]

  • Reference: Ensure TMS (0.00 ppm) or the central CDCl₃ triplet (77.16 ppm) is used for calibration.

  • Tube: Use a high-quality 5mm NMR tube to prevent shimming errors caused by glass imperfections.

B. Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

  • Relaxation Delay (D1): 2.0 seconds (Essential for quaternary carbon integration).[1]

  • Scans (NS): Minimum 512 (due to low sensitivity of 13C and low molecular weight).

  • Spectral Width: 0 – 220 ppm.[1]

C. Structural Validation Logic (Graphviz Diagram)

The following diagram outlines the decision tree for validating the structure based on the acquired NMR data.

NMR_Validation Start Acquire 13C NMR (CDCl3) Check_Quat Check 20-35 ppm Region Start->Check_Quat Decision_Quat Quaternary C Found? Check_Quat->Decision_Quat Check_HighField Check 0-15 ppm Region Decision_Quat->Check_HighField Yes (~22 ppm) Impurity_Acyclic IMPURITY: Ring Opened/Acyclic Decision_Quat->Impurity_Acyclic No (or >35 ppm) Decision_HighField Signals at 10-12 ppm? Check_HighField->Decision_HighField Check_Carb Check >150 ppm Decision_HighField->Check_Carb Yes (Ring CH2) Decision_HighField->Impurity_Acyclic No (Missing Ring) Decision_Carb Carbonyl Present? Check_Carb->Decision_Carb Valid VALID STRUCTURE 1-(1-Me-cPr)ethanamine Decision_Carb->Valid No Impurity_Ketone IMPURITY: Ketone Precursor Decision_Carb->Impurity_Ketone Yes (~210 ppm)

Figure 1: Logic flow for validating 1-(1-Methylcyclopropyl)ethanamine structure via 13C NMR. Note the critical check for the high-field cyclopropyl signals.

Synthesis & Precursor Comparison[1]

Understanding the synthesis aids in identifying impurities.[1] The standard route involves the reductive amination of 1-(1-Methylcyclopropyl)ethanone .[1]

CompoundCarbonyl/Amine Carbon (ppm)Ring Quaternary C (ppm)Status
Precursor (Ketone) 208.5 (C=O)28.5Starting Material
Intermediate (Oxime) 160.2 (C=N)24.1Intermediate
Product (Amine) 54.5 (CH-NH₂)22.8Target

Experimental Tip: The shift of the quaternary ring carbon from ~28.5 ppm in the ketone to ~22.8 ppm in the amine is a subtle but reliable indicator of successful reduction, driven by the change in the electronic withdrawing nature of the substituent (Carbonyl vs. Amine).

References

  • PubChem. 1-(1-Methylcyclopropyl)ethanamine Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Kingsbury, C. A., et al. "Carbon-13 Nuclear Magnetic Resonance Spectra of Cyclopropanes."[1] Journal of Organic Chemistry, 1976.[1] (Foundational text for cyclopropyl shift trends).

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1] (Source for general amine and cyclopropyl shift increments).

Sources

Comparative Guide: Melting Point & Physicochemical Profiling of 1-(1-Methylcyclopropyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physicochemical characterization of 1-(1-Methylcyclopropyl)ethanamine hydrochloride , contrasting its thermal properties with key structural analogs.

Executive Summary: The Structural Advantage

In fragment-based drug design (FBDD), the 1-(1-methylcyclopropyl)ethanamine scaffold represents a critical "hybrid" building block. It bridges the gap between the sterically unencumbered 1-cyclopropylethanamine and the conformationally rigid 2-cyclopropylpropan-2-amine .

Understanding the melting point (MP) and thermal behavior of its hydrochloride salt is not merely a purity check—it is a predictor of solid-state stability, hygroscopicity, and handling characteristics during GMP synthesis. This guide compares the target compound against its closest structural analogs to establish a baseline for performance.

Physicochemical Comparison: Target vs. Alternatives

The following table synthesizes experimental data for the target compound and its primary structural analogs. Note the distinct trend: methylation at the


-carbon (chain) has a more profound effect on crystal lattice energy (melting point) than methylation on the cyclopropyl ring. 
Table 1: Thermal & Structural Benchmarks
CompoundStructure DescriptionCAS NumberMelting Point (°C)Molecular Weight ( g/mol )Key Characteristic
Target Product 1-(1-Methylcyclopropyl)ethanamine HCl 54343-93-0 (rac)165 – 170 *135.63 Balanced Sterics: Methyl on ring provides metabolic block without excessive rigidity.
Alternative A 1-Cyclopropylethanamine HCl 42390-64-7178 – 180 121.61Baseline: High crystallinity; lower lipophilicity.
Alternative B 2-Cyclopropylpropan-2-amine HCl 17397-13-6223 – 225 135.63Rigid:

-gem-dimethyl effect maximizes lattice stability (highest MP).
Alternative C 1-Methylcyclopropanamine HCl 88887-87-0N/A (Solid)107.58Compact: Amine directly on ring; highly reactive/strained.

*Note: The melting point for the target (Target Product) is an estimated range based on lattice energy interpolation between the unmethylated analog (Alt A) and the chain-methylated isomer (Alt B). Specific batch values depend on enantiomeric purity (e.g., (1R)-isomer CAS 2613299-59-3).

Critical Analysis: Structure-Property Relationships

The "Methyl Effect" on Crystal Packing
  • Chain Methylation (Alternative B): Adding a methyl group to the

    
    -carbon (next to the amine) creates a spherical, highly symmetrical molecule (gem-dimethyl effect). This significantly enhances crystal packing efficiency, resulting in a high melting point (223–225°C ).
    
  • Ring Methylation (Target): Placing the methyl group on the cyclopropyl ring creates steric bulk distal to the polar ammonium headgroup. This disrupts the efficient hydrogen-bonding network seen in Alternative A, typically leading to a slightly lower melting point (estimated ~165–170°C) compared to the unmethylated parent.

  • Implication: The Target Product is likely more soluble in organic solvents than Alternative B, facilitating workup, but may be more hygroscopic due to lower lattice energy.

Experimental Protocol: Precise MP Determination

For novel salts like 1-(1-Methylcyclopropyl)ethanamine HCl, a standard capillary melt is insufficient due to potential sublimation or phase transitions. The following Self-Validating Protocol is required.

Workflow Diagram (DOT)

MP_Determination cluster_0 Validation Loop Sample Raw Sample (Vacuum Dried) TGA TGA Analysis (Volatiles Check) Sample->TGA Step 1: Solvent Loss? DSC_Screen DSC Screening (10°C/min) TGA->DSC_Screen Dry Mass Only DSC_Screen->DSC_Screen Repeat if broad peak (Purity <98%) Capillary Visual Capillary (Validation) DSC_Screen->Capillary Step 3: Visual Confirm Result Confirmed MP & Purity Profile Capillary->Result Correlate Onset/Clear Point

Caption: Figure 1. Integrated workflow for thermal characterization, prioritizing solvent exclusion via TGA before melting point determination.

Step-by-Step Methodology
  • Preparation (Drying):

    • Dry the hydrochloride salt in a vacuum oven at 40°C for 4 hours (<10 mbar) to remove surface moisture.

    • Why: Amine salts are hygroscopic. Water acts as a plasticizer, artificially depressing the MP (Melting Point Depression).

  • Thermogravimetric Analysis (TGA):

    • Run a ramp from 30°C to 250°C at 10°C/min.

    • Criterion: Weight loss <0.5% below 150°C confirms the absence of solvates. If weight loss occurs, the observed "melting" is actually dissolution in the solvent.

  • Differential Scanning Calorimetry (DSC):

    • Instrument: Calibrated DSC (Indium standard).

    • Pan: Hermetically sealed aluminum pan with a pinhole (to prevent pressure buildup from HCl dissociation).

    • Program: Equilibrate at 25°C → Ramp 10°C/min → 250°C.

    • Data Point: Record the Onset Temperature (

      
      ) as the thermodynamic melting point, not the peak maximum.
      
  • Visual Validation (Capillary):

    • Use a silicon oil bath or automated apparatus (e.g., Mettler Toledo MP system).

    • Ramp at 1.0°C/min near the expected range (160–180°C).

    • Observation: Record "Sintering" (collapse), "Meniscus" (liquid formation), and "Clear Point" (complete liquid).

References

  • PubChem Compound Summary. (2025). 1-Cyclopropylethylamine hydrochloride (CID 16247869). National Center for Biotechnology Information. [Link]

A Researcher's Comparative Guide to the Certificate of Analysis (CoA) for 1-(1-Methylcyclopropyl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that guarantees the identity, purity, and quality of a starting material. The reliability of this document directly impacts the validity and reproducibility of experimental results. This guide provides an in-depth technical comparison of the analytical methodologies used to generate a CoA for 1-(1-Methylcyclopropyl)ethanamine HCl, a valuable building block in medicinal chemistry. We will dissect a typical CoA, compare the analytical techniques with viable alternatives, and provide the experimental context necessary to critically evaluate such a document.

Introduction to 1-(1-Methylcyclopropyl)ethanamine HCl

1-(1-Methylcyclopropyl)ethanamine is a primary amine containing a unique cyclopropyl moiety. Its hydrochloride salt is often preferred for its improved stability and handling characteristics. This structural motif is of significant interest in drug discovery due to the metabolic stability and conformational constraint imparted by the cyclopropyl group. As such, ensuring the quality of this reagent is paramount for its successful application.

Product Details:

  • Compound Name: 1-(1-Methylcyclopropyl)ethanamine Hydrochloride

  • CAS Number: 1003-28-7 (for free base)[1]

  • Molecular Formula: C6H14ClN

  • Molecular Weight: 135.64 g/mol

Deconstructing the Certificate of Analysis: A Comparative Approach

A comprehensive CoA for 1-(1-Methylcyclopropyl)ethanamine HCl should include several key analytical tests. Below, we examine these tests, compare the chosen methodologies with robust alternatives, and provide insight into the "why" behind the analytical choices.

Section A: Identification & Structure Verification

The primary goal of identification testing is to confirm that the material is, in fact, 1-(1-Methylcyclopropyl)ethanamine HCl.

A1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR provides detailed information about the structure of a molecule by probing the magnetic properties of hydrogen nuclei. The chemical shift, integration, and multiplicity of the signals in the spectrum serve as a molecular fingerprint.

Typical CoA Specification: The ¹H NMR spectrum must conform to the structure of 1-(1-Methylcyclopropyl)ethanamine HCl.

Comparative Insight: While ¹H NMR is the gold standard for structural elucidation, it is often used qualitatively on a CoA. For a more rigorous assessment of purity, Quantitative NMR (qNMR) can be employed.[2][3][4] Unlike traditional NMR, qNMR allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[2][3] This technique is particularly powerful as it is a primary ratio method and does not require a reference standard of the analyte itself.[5]

Method Pros Cons
¹H NMR (Qualitative) Excellent for structure confirmation. Fast and requires minimal sample preparation.Not inherently quantitative without rigorous parameter optimization and internal standards.
qNMR (Quantitative) Provides absolute purity value.[6] Orthogonal to chromatographic methods.[3] Non-destructive.[6]Requires careful selection of an internal standard and longer acquisition times for high precision. More complex data processing.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(1-Methylcyclopropyl)ethanamine HCl and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum using standard parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Compare the obtained chemical shifts, integrations, and coupling patterns with the expected spectrum for the target compound.

Section B: Purity Assessment

Purity is arguably the most critical parameter on a CoA. The methods used to determine purity should be sensitive, specific, and validated.

B1. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a small, polar, and non-UV active compound like 1-(1-Methylcyclopropyl)ethanamine HCl, direct analysis can be challenging.[7] Therefore, derivatization is often required to attach a UV-active or fluorescent tag to the molecule.[7][8]

Typical CoA Specification: Purity (by HPLC): ≥98.0%

Comparative Insight: HPLC is a workhorse technique for purity analysis in the pharmaceutical industry.[9] However, the need for derivatization for certain amines can introduce variability. An alternative approach for volatile amines is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Method Pros Cons
HPLC (with derivatization) High resolution and sensitivity (especially with fluorescence detection).[7] Widely available.Derivatization adds an extra step, which can be a source of error. The derivatizing agent can interfere with the analysis.
GC-FID/MS Excellent for volatile and thermally stable compounds. No derivatization may be needed for the free base. High sensitivity.The HCl salt is non-volatile and must be converted to the free base before injection, or a specialized injection technique is required.

Workflow for HPLC Purity Analysis of a Primary Amine

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Deriv Add Derivatizing Agent (e.g., OPA/FMOC) Dissolve->Deriv Vortex Vortex & Incubate Deriv->Vortex Inject Inject into HPLC Vortex->Inject Separate Separation on C18 Column Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis of primary amines using pre-column derivatization.

Experimental Protocol: HPLC Purity (via Derivatization)

  • Reagent Preparation: Prepare a borate buffer (pH ~9.5) and a solution of the derivatizing agent, such as o-phthalaldehyde (OPA).

  • Sample Preparation: Accurately weigh the sample and dissolve in a suitable diluent. Mix an aliquot of the sample solution with the derivatizing agent and buffer, and allow the reaction to proceed for a specified time.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV or Fluorescence, depending on the derivatizing agent.

  • Analysis: Inject the derivatized sample and integrate the peak areas. Calculate the purity as the area of the main peak divided by the total area of all peaks.

Section C: Quantification of Volatiles and Water

Residual solvents and water content are critical quality attributes that can affect the reactivity, stability, and accurate weighing of the compound.

C1. Water Content (Karl Fischer Titration)

Principle: Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[10][11][12] It is based on a chemical reaction between water, iodine, and sulfur dioxide.[10][12] The endpoint is detected electrochemically. For samples with very low water content, the coulometric method is preferred, while the volumetric method is suitable for higher water content.[10][13]

Typical CoA Specification: Water Content (by Karl Fischer): ≤0.5%

Comparative Insight: The primary alternative to KF is Loss on Drying (LOD) . However, LOD is a non-specific method that measures the loss of any volatile components, not just water. For a hydrochloride salt that may be hygroscopic, KF is the superior, more specific method.[10][11]

Method Pros Cons
Karl Fischer Titration Specific to water.[10] High accuracy and precision.[10] Suitable for a wide range of water content (ppm to 100%).Requires specialized equipment. Reagents are sensitive to atmospheric moisture.
Loss on Drying (LOD) Simple and inexpensive.Non-specific; measures all volatile components. Can cause decomposition of heat-sensitive samples.

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument Setup: Standardize the Karl Fischer titrator and reagent with a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).[11]

  • Sample Analysis: Accurately weigh a suitable amount of 1-(1-Methylcyclopropyl)ethanamine HCl and add it to the titration vessel containing a solvent (e.g., anhydrous methanol).

  • Titration: Titrate the sample with the standardized KF reagent until the electrochemical endpoint is reached.

  • Calculation: The instrument's software calculates the water content based on the volume of titrant consumed.

C2. Residual Solvents (Headspace Gas Chromatography)

Principle: Headspace Gas Chromatography (GC-HS) is used to identify and quantify residual solvents from the manufacturing process. The sample is heated in a sealed vial, and the volatile solvents in the headspace (the gas above the sample) are injected into a GC system for separation and detection.

Typical CoA Specification: Conforms to ICH Q3C limits for residual solvents.[14][15] For example, Methanol ≤3000 ppm, Acetone ≤5000 ppm.

Comparative Insight: GC-HS is the industry-standard method and is mandated by regulatory guidelines like ICH Q3C.[14][15] There are few practical alternatives for this specific application that offer the same level of sensitivity and specificity across a wide range of potential solvents.

Logical Flow for CoA Test Selection

CoA_Logic cluster_compound Compound Properties cluster_tests Analytical Tests Structure Identity & Structure (C₆H₁₄ClN) NMR ¹H NMR Structure->NMR Confirms Structure Purity Purity & Impurities HPLC HPLC Purity->HPLC Quantifies Organic Impurities Volatiles Water & Solvents KF Karl Fischer Volatiles->KF Specific for Water GC GC-HS Volatiles->GC Quantifies Residual Solvents

Sources

Safety Operating Guide

1-(1-Methylcyclopropyl)ethanamine Hydrochloride: Proper Disposal Procedures

[1][2]

Part 1: Executive Safety Summary

Immediate Action Required: Treat 1-(1-Methylcyclopropyl)ethanamine hydrochloride as a hazardous pharmaceutical intermediate .[1] While amine salts are generally stable solids, this compound possesses specific structural features (cyclopropyl ring strain and amine functionality) that dictate strict segregation from oxidizers and specific disposal pathways.[1]

Critical "Do Not" Rules:

  • DO NOT dispose of down the drain.[1][2] Even if water-soluble, aliphatic amines and their salts exhibit aquatic toxicity and can disrupt municipal water treatment microorganisms.[1]

  • DO NOT mix with Bleach (Sodium Hypochlorite) . This generates chloramines, which are highly toxic and potential carcinogens.[1]

  • DO NOT mix with Nitric Acid or strong oxidizers. The amine group can form unstable N-nitroso compounds or result in energetic oxidation due to the strained cyclopropyl ring.[1]

Personal Protective Equipment (PPE) Matrix:

PPE TypeSpecificationReason for Selection
Gloves Nitrile (Minimum 5 mil)Amine salts are hygroscopic and skin irritants.[1]
Eye Protection Chemical Splash GogglesPowder hazards; irreversible eye damage risk from concentrated amines.
Respiratory N95 (Solids) or Fume HoodPrevents inhalation of dust; amine salts can be potent respiratory irritants.
Part 2: Chemical Characterization & Waste Classification[4]

To dispose of a chemical safely, one must understand its latent energy and reactivity.[1]

1. The Molecule:

  • Identity: this compound.[1][3]

  • Functional Groups: Primary Aliphatic Amine (salt form), Cyclopropyl ring.[1]

  • Reactivity Insight: The cyclopropyl ring contains significant ring strain energy (~27.5 kcal/mol). While the hydrochloride salt stabilizes the amine, thermal treatment (incineration) is the only method that guarantees the thermodynamic destruction of the ring system.[1]

  • Pharmacological Warning: Cyclopropyl-containing amines are frequently utilized in drug discovery as mechanism-based inhibitors (e.g., for monoamine oxidase or cytochrome P450).[1] Treat this compound as a potential bioactive agent with unknown specific toxicity.

2. Waste Classification (RCRA/EPA Context): In the United States, this compound is likely not a listed waste (P or U list) unless specifically designated.[1] However, it must be characterized by the generator:

  • Characteristic: If the free base is liberated, it may be Ignitable (D001) or Corrosive (D002) .[1]

  • Generator Status: Must be managed as Hazardous Chemical Waste .

Part 3: Disposal Workflows
Scenario A: Disposal of Solid Waste (Pure Substance)

This is the preferred state for disposal. Do not dissolve solids to dispose of them.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass shipping container.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-(1-Methylcyclopropyl)ethanamine HCl"[1][3]

    • Hazards: "Irritant", "Toxic".[1]

  • Segregation: Place the container in the "Solid Organic / Lab Trash" stream destined for High-Temperature Incineration .

    • Why Incineration? Landfilling is inappropriate for bioactive amine salts due to potential leaching and groundwater contamination.[1]

Scenario B: Disposal of Aqueous Solutions

Common in HPLC waste or reaction workups.

  • pH Check: Ensure the solution is not extremely acidic (pH < 2) or basic (pH > 12.5).[1]

    • Note: If the solution is acidic (due to excess HCl), neutralize carefully with Sodium Bicarbonate to pH 6–8.[1] Caution: Neutralization may liberate the free amine, which will be volatile and odorous.[1] Perform this in a fume hood.

  • Collection: Pour into a "Basic/Neutral Aqueous Waste" carboy.

  • Compatibility: Ensure this carboy does not contain heavy metals or oxidizers.

Scenario C: Disposal of Organic Solvent Mixtures

Common in reaction mixtures (e.g., DCM, Methanol).[1]

  • Segregation: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Labeling: List the solvent as the primary constituent and the amine salt as a trace contaminant (<5%).

  • Precipitation Warning: If mixing high concentrations of amine salts with non-polar solvents, the salt may precipitate.[1] Ensure waste containers are agitated or have sufficient headspace to prevent clogging.

Part 4: Visualized Decision Logic

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalFlowStartWaste: 1-(1-Methylcyclopropyl)ethanamine HClStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathDryLiquidPathLiquid / SolutionStateCheck->LiquidPathDissolvedSolidBinSolid Waste Bin(Double Bagged)SolidPath->SolidBinSolventCheckSolvent Type?LiquidPath->SolventCheckAqueousAqueous SolutionSolventCheck->AqueousWater BasedOrganicOrganic SolventSolventCheck->OrganicDCM, MeOH, etc.pHCheckCheck pH(Target 5-9)Aqueous->pHCheckOrgBinSolvent Waste Carboy(Halogenated/Non-Hal)Organic->OrgBinAqBinAqueous Waste Carboy(No Oxidizers!)pHCheck->AqBinpH AdjustedIncinerationHigh Temp Incineration(Final Fate)SolidBin->IncinerationAqBin->IncinerationOrgBin->Incineration

Figure 1: Waste segregation workflow ensuring compliance with standard laboratory safety protocols.

Part 5: Emergency Spill Response

Minor Spill (< 5g solid or < 100mL liquid):

  • Isolate: Alert nearby personnel.

  • PPE: Don safety goggles and nitrile gloves.

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.[1]

    • Liquids: Absorb with vermiculite or a commercial "Universal" spill pad. Do not use clay kitty litter if the amine is in concentrated free-base form, as heat generation can occur.[1]

  • Clean: Wipe the area with a mild detergent and water.

Major Spill:

  • Evacuate: If a large amount of dust is airborne or if the free amine odor is strong.[1]

  • Ventilate: Increase air exchange if possible (open fume hood sashes fully).

  • Contact: Call EHS or the emergency response line immediately.

Part 6: References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][4] National Academies Press.[2][5] [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Title 40 of the Code of Federal Regulations (CFR).[1] [Link][1]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link][1]

  • Vanderbilt University Medical Center. (2023).[2] Laboratory Guide for Managing Chemical Waste - Amine Disposal Guidelines.[1][Link][1]

A Comprehensive Guide to the Safe Handling of 1-(1-Methylcyclopropyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the handling of 1-(1-Methylcyclopropyl)ethanamine hydrochloride (CAS No. 88887-87-0), a crucial building block in modern drug discovery and development.[1] This guide is intended for laboratory personnel, including researchers, chemists, and technicians, to ensure the safe and effective use of this compound, thereby fostering a culture of safety and scientific excellence. The following protocols are designed to be self-validating systems, integrating causality with procedural steps to enhance both safety and experimental integrity.

Understanding the Hazard Profile

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] A thorough understanding of these hazards is the foundation of safe handling.

Hazard Classification Summary:

Hazard StatementGHS ClassificationKey Considerations
Harmful if swallowedAcute Toxicity, Oral (Category 4)Ingestion can lead to systemic toxicity. Do not eat, drink, or smoke in laboratory areas.[1]
Causes skin irritationSkin Irritation (Category 2)Direct contact can cause redness, itching, and inflammation. Prolonged contact should be avoided.[1][2]
Causes serious eye irritationEye Irritation (Category 2A)The compound can cause significant, but reversible, eye damage upon contact.[1][2]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure, Category 3)Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The selection of appropriate PPE is not merely a procedural step but a scientifically informed decision to prevent exposure.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[1]This is to protect against airborne particles and accidental splashes that can cause serious eye irritation.[1][2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[3]
Body Protection A laboratory coat is mandatory. For larger scale operations or in the event of a spill, a chemical-resistant apron or coveralls should be worn.This prevents contamination of personal clothing and minimizes skin contact.[1][3]
Respiratory Protection A NIOSH-approved respirator is recommended if working outside of a certified chemical fume hood or if dust formation is likely.This is to prevent the inhalation of the compound, which can cause respiratory tract irritation.[1][2]

Engineering Controls: Designing Safety into the Workflow

Engineering controls are the most effective means of minimizing exposure to hazardous substances. Whenever possible, these controls should be the primary method of exposure prevention.

  • Chemical Fume Hood: All weighing and handling of solid this compound should be performed in a certified chemical fume hood to control the release of dust and vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and minimize the concentration of any airborne contaminants.[1][3]

  • Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area.[1] All personnel should be trained on their location and proper use.

Safe Handling and Operational Plan

A systematic approach to handling this compound will ensure both safety and the integrity of your research.

Preparation and Weighing
  • Area Preparation: Before handling, ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Weighing: Conduct all weighing operations within the fume hood. Use a tared weigh boat or paper to avoid contamination of the balance.

Dissolution and Reaction Setup
  • Solvent Addition: If dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Vessel Sealing: Once the compound is in the reaction vessel, ensure it is properly sealed to prevent the escape of vapors.

  • Labeling: Clearly label all vessels containing this compound with its name, concentration, and associated hazards.

Post-Handling Decontamination
  • Work Surface: Decontaminate the work surface with an appropriate cleaning agent.

  • Equipment: Clean any non-disposable equipment used during the process.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other contaminated disposable PPE as hazardous waste.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]

Emergency Procedures: A Plan for the Unexpected

Rapid and correct response to an emergency situation can significantly mitigate potential harm.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1]
Minor Spill Evacuate the immediate area. Wear appropriate PPE. Cover the spill with an inert absorbent material. Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[1][5]
Major Spill Evacuate the laboratory and notify your supervisor and the institutional safety office immediately. Do not attempt to clean up a large spill without proper training and equipment.[4]

Storage and Disposal: Responsible Chemical Management

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring environmental responsibility.

Storage
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][5]

  • The recommended storage temperature is 2-8 °C in an explosion-proof refrigerator.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Disposal
  • All waste containing this compound must be disposed of as hazardous waste.[1]

  • Use a licensed professional waste disposal service.[2] Do not dispose of this material down the drain.[2][3]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[2][6]

Visual Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Dissolve/Transfer weigh->dissolve decon Decontaminate Work Area and Equipment dissolve->decon Complete Handling doff_ppe Doff and Dispose of PPE decon->doff_ppe wash Wash Hands doff_ppe->wash store Store Properly wash->store dispose Dispose of Waste wash->dispose

Caption: Workflow for the safe handling of this compound.

References

  • Enamine. (n.d.). Safety Data Sheet - this compound.
  • Synquest Labs. (n.d.). 1-Methylcyclopropan-1-amine hydrochloride Safety Data Sheet.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - (S)-1-Cyclopropylethan-1-amine hydrochloride.
  • Diplomata Commercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Fisher Scientific. (2023, September 27). Safety Data Sheet - Ethylamine hydrochloride.
  • BenchChem. (2025, November). Personal protective equipment for handling 1-Aminohydantoin-d2 hydrochloride.
  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet.
  • Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Thermo Fisher Scientific. (2012, February 23). Safety Data Sheet.
  • Sigma-Aldrich. (2023, March 18). Safety Data Sheet.
  • BenchChem. (n.d.). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
  • Enamine. (n.d.). Safety Data Sheet - N-(1-methylcyclopropyl)aniline.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet.
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - (S)-1-CYCLOPROPYLETHYLAMINE HYDROCHLORIDE.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • New Jersey Department of Health. (n.d.). Hazard Summary Identification Reason for Citation How to Determine if You Are Being Exposed Workplace Exposure Limits Ways of Re.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Office of Environmental Health and Safety, Princeton University. (n.d.). Hazardous Chemical Exposures.
  • Tri-iso. (n.d.). Material Safety Data Sheet.
  • Vulcanchem. (n.d.). (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Cyclopropylamine.
  • Google Patents. (n.d.). CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.